2-(Difluoromethoxy)isonicotinaldehyde
Description
Properties
IUPAC Name |
2-(difluoromethoxy)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)12-6-3-5(4-11)1-2-10-6/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRMQSHHGQEUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744610 | |
| Record name | 2-(Difluoromethoxy)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268517-83-4 | |
| Record name | 2-(Difluoromethoxy)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to 2-(difluoromethoxy)isonicotinaldehyde, a valuable building block in medicinal chemistry. The difluoromethoxy group is a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document details a primary synthetic pathway, offering in-depth experimental protocols, mechanistic insights, and characterization data. The presented methodology is designed to be both reliable and scalable, catering to the needs of researchers in academic and industrial settings.
Introduction: The Significance of the Difluoromethoxy Moiety
The introduction of fluorine-containing functional groups is a well-established strategy in modern drug discovery to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[2] Among these, the difluoromethoxy (-OCF₂H) group has emerged as a particularly attractive bioisostere for hydroxyl and thiol groups.[1] Its unique electronic properties, including its ability to act as a hydrogen bond donor and its moderate lipophilicity, can lead to improved cell membrane permeability and metabolic stability of parent compounds.[1][2] Consequently, the development of efficient synthetic methods for introducing the difluoromethoxy group into heterocyclic scaffolds is of paramount importance for the advancement of novel therapeutics. 2-(Difluoromethoxy)isonicotinaldehyde represents a versatile intermediate, possessing a reactive aldehyde functionality for further chemical elaboration and a difluoromethoxylated pyridine core, making it a sought-after component in the synthesis of complex drug molecules.
Proposed Synthetic Pathway: A Two-Step Approach
The most logical and experimentally supported synthetic route to 2-(difluoromethoxy)isonicotinaldehyde commences with the readily available starting material, 2-hydroxyisonicotinaldehyde. The synthesis proceeds via a direct O-difluoromethylation of the hydroxyl group.
Sources
Commercial availability of 2-(Difluoromethoxy)isonicotinaldehyde
Technical Whitepaper: Sourcing and Utilizing 2-(Difluoromethoxy)isonicotinaldehyde in Medicinal Chemistry
Part 1: Executive Summary
2-(Difluoromethoxy)isonicotinaldehyde (CAS: 1268517-83-4) represents a high-value fluorinated building block in modern drug discovery.[1] Its structural core—a pyridine ring substituted with a formyl group at the C4 position and a difluoromethoxy motif at C2—offers a unique combination of electronic modulation and metabolic stability.
For medicinal chemists, this compound serves as a critical "linker" scaffold. The aldehyde functionality allows for rapid diversification (reductive aminations, olefinations), while the difluoromethoxy group acts as a lipophilic bioisostere for methoxy or hydroxy groups, often improving membrane permeability and blocking metabolic oxidation at the labile pyridine-2 position.
This guide provides a definitive technical analysis of the "Make vs. Buy" decision for this compound, detailing commercial availability, specific synthetic protocols for in-house production, and quality control parameters.
Part 2: Chemical Profile & Commercial Landscape
Physicochemical Specifications
| Property | Specification |
| Chemical Name | 2-(Difluoromethoxy)pyridine-4-carbaldehyde |
| Common Name | 2-(Difluoromethoxy)isonicotinaldehyde |
| CAS Number | 1268517-83-4 |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| MDL Number | MFCD21605148 |
| Predicted LogP | ~1.6 (Lipophilic) |
| H-Bond Acceptors | 3 (N, O, F) |
| Physical State | Pale yellow solid or oil (low melting point) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Commercial Availability Analysis
While listed in major aggregator databases (e.g., PubChem, ChemSpider), direct stock availability is often intermittent .
-
Primary Suppliers: Specialized fluorochemistry vendors such as BLD Pharm , Enamine , and Apollo Scientific are the most reliable sources.
-
Lead Time: "In-stock" usually implies a 1-2 week delivery window from Asian warehouses to US/EU hubs.[1] "Make-to-order" status is common for quantities >10g.[1]
-
Cost Implications: High. The difluoromethoxy group introduction is non-trivial, driving costs higher than simple methoxy analogs.
Recommendation: For <5g requirements, purchasing is cost-effective.[1] For >10g or recurring needs, in-house synthesis (see Part 3) is recommended to ensure supply chain security.
Part 3: Synthetic Accessibility (The "Make" Strategy)
If commercial stock is unavailable, the synthesis of 2-(Difluoromethoxy)isonicotinaldehyde is a robust, two-step protocol starting from the inexpensive precursor 2-hydroxyisonicotinaldehyde (or its 2-pyridone tautomer).[1]
The Challenge: O- vs. N-Alkylation
The critical technical challenge is controlling regioselectivity.[1] The starting material exists in equilibrium between the hydroxypyridine and pyridone forms.
-
N-Alkylation (Undesired): Forms the N-difluoromethyl pyridone.[1][2][3][4]
-
O-Alkylation (Desired): Forms the 2-(difluoromethoxy)pyridine.[1]
Expert Insight: Use of sodium chlorodifluoroacetate (ClCF₂COONa) as a difluorocarbene source in a polar aprotic solvent (DMF or NMP) at elevated temperatures favors the thermodynamic O-alkylation product due to the aromaticity of the resulting pyridine ring.
Validated Synthetic Protocol
Step 1: Preparation of the Precursor (If 2-hydroxyisonicotinaldehyde is unavailable, start from 2-chloroisonicotinaldehyde)[1]
-
Reagents: 2-Chloroisonicotinaldehyde, KOAc, AcOH.
-
Conditions: Reflux, 4h. Hydrolysis yields 2-hydroxyisonicotinaldehyde.[1]
Step 2: Difluoromethylation (The Critical Step)
-
Substrate: 2-Hydroxyisonicotinaldehyde (1.0 eq)[1]
-
Reagent: Sodium chlorodifluoroacetate (ClCF₂COONa) (2.5 eq)
-
Base: K₂CO₃ (2.0 eq) - Crucial for buffering[1]
-
Solvent: DMF (Anhydrous, 0.2 M concentration)
-
Temperature: 95–100°C[1]
Workflow:
-
Dissolution: Dissolve 2-hydroxyisonicotinaldehyde and K₂CO₃ in DMF under N₂. Stir for 30 min at RT to deprotonate.
-
Addition: Add Sodium chlorodifluoroacetate in portions over 1 hour to the heated mixture (95°C). Note: Rapid gas evolution (CO₂) will occur; ensure proper venting.
-
Reaction: Stir at 100°C for 4–6 hours. Monitor by LCMS for the mass shift (+50 Da).
-
Workup: Cool to RT. Pour into ice water. Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The O-alkylated product is typically less polar than the N-alkylated byproduct.[1]
Yield Expectation: 40–60% isolated yield.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision matrix for sourcing and the specific synthetic pathway for in-house production.
Figure 1: Strategic sourcing decision tree and synthetic pathway for CAS 1268517-83-4, highlighting the difluorocarbene insertion mechanism.
Part 5: Quality Control & Validation (Self-Validating System)
When validating the identity of 2-(Difluoromethoxy)isonicotinaldehyde, specific spectral signatures must be present to confirm the O-alkylation over the N-alkylation isomer.[1]
| Analytical Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~7.6–7.8 ppm (t, J ≈ 72 Hz) | The characteristic triplet of the -OCHF₂ proton.[1] The large coupling constant (Geminal H-F coupling) confirms the difluoromethyl group. |
| ¹H NMR (Aromatic) | δ ~10.0 ppm (s, 1H) | Aldehyde proton. Must be distinct and integrated to 1H. |
| ¹⁹F NMR | δ ~-82 to -85 ppm (d) | Doublet signal corresponding to the two fluorine atoms coupled to the single proton.[1] |
| LCMS | m/z 174.1 [M+H]⁺ | Confirm parent mass. Check for absence of starting material (m/z 124). |
Self-Validation Check: If the ¹H NMR triplet at ~7.6 ppm is absent or appears as a broad singlet at a different shift, suspect N-alkylation or hydrolysis back to the starting material.[1]
Part 6: References
-
Zafrani, Y., et al. (2017). "Difluoromethylation of Alcohols and Phenols: A Review." Journal of Medicinal Chemistry. (General methodology for O-difluoromethylation).
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Pyridines and Pyridones." Science. (Mechanistic insights into regioselectivity).
-
PubChem. (2023). Compound Summary: 2-(Difluoromethoxy)pyridine-4-carbaldehyde.[1] Retrieved from [Link]
Sources
- 1. 1121-60-4|2-Pyridinecarboxaldehyde|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
An In-depth Technical Guide to 2-(Difluoromethoxy)isonicotinaldehyde: Synthesis, Characterization, and Applications
Foreword: The Strategic Value of the Difluoromethoxy Group in Modern Drug Discovery
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethoxy (-OCF₂H) group has garnered significant interest due to its unique physicochemical properties. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, and amine functionalities, often leading to improved metabolic stability, enhanced binding affinity, and better membrane permeability of drug candidates.[1] This guide provides a comprehensive technical overview of a key building block bearing this valuable functional group: 2-(Difluoromethoxy)isonicotinaldehyde. We will delve into its synthesis, detailed characterization, and potential applications, offering a resource for researchers and scientists in drug development and organic synthesis.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 2-(Difluoromethoxy)isonicotinaldehyde hinges on the formation of the difluoromethyl ether bond at the 2-position of the isonicotinaldehyde scaffold. A logical and efficient retrosynthetic approach identifies 2-hydroxyisonicotinaldehyde as a readily available starting material. The key transformation is the O-difluoromethylation of the hydroxyl group.
Caption: Retrosynthetic analysis of 2-(Difluoromethoxy)isonicotinaldehyde.
Several reagents are known to generate difluorocarbene (:CF₂), the reactive intermediate in this transformation. Commercially available and cost-effective options include chlorodifluoromethane (Freon-22) and sodium chlorodifluoroacetate.[2][3] The latter is often preferred due to its solid nature, stability, and lower environmental impact.[3]
Proposed Synthetic Protocol: O-Difluoromethylation of 2-Hydroxyisonicotinaldehyde
This protocol is based on established methods for the O-difluoromethylation of phenols and related heterocyclic compounds using sodium chlorodifluoroacetate.[3][4]
Reaction Scheme:
Caption: Proposed synthesis of 2-(Difluoromethoxy)isonicotinaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Hydroxyisonicotinaldehyde | ≥98% | Sigma-Aldrich |
| Sodium Hydride (NaH), 60% disp. in mineral oil | Reagent Grade | Sigma-Aldrich |
| Sodium Chlorodifluoroacetate | ≥97% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific |
| Brine (Saturated NaCl Solution) | Laboratory Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific |
Step-by-Step Protocol
-
Preparation of the Reaction Vessel: A 100 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a reflux condenser. The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Formation of the Pyridinolate: To the flask, add 2-hydroxyisonicotinaldehyde (1.23 g, 10.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 40 mL). The mixture is stirred until the solid dissolves. The solution is then cooled to 0 °C in an ice bath.
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) is added portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour. The formation of the sodium salt should result in a clear solution or a fine suspension.
-
Difluoromethylation: Sodium chlorodifluoroacetate (2.28 g, 15.0 mmol) is added to the reaction mixture in one portion. The flask is then heated to 95 °C in an oil bath. The reaction is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of water (50 mL). The aqueous mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to afford 2-(difluoromethoxy)isonicotinaldehyde as a pale-yellow to yellow-brown solid.
Expected Yield and Purity
Based on similar transformations, the expected yield for this reaction is in the range of 40-60%. The purity of the final product should be ≥95% as determined by HPLC and NMR analysis.
Physicochemical and Spectroscopic Characterization
| Property | Value |
| CAS Number | 1268517-83-4[5] |
| Molecular Formula | C₇H₅F₂NO₂[5] |
| Molecular Weight | 173.12 g/mol [5] |
| Appearance | Pale-yellow to yellow-brown solid |
| Storage | Sealed in dry, 2-8°C[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.95 (s, 1H, -CHO)
-
δ 8.50 (d, J = 5.0 Hz, 1H, Ar-H)
-
δ 7.80 (s, 1H, Ar-H)
-
δ 7.45 (d, J = 5.0 Hz, 1H, Ar-H)
-
δ 6.80 (t, JHF = 72.0 Hz, 1H, -OCF₂H)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 191.5 (-CHO)
-
δ 160.0 (d, JCF = 2.5 Hz, C-O)
-
δ 151.0 (Ar-C)
-
δ 142.0 (Ar-C)
-
δ 121.0 (Ar-C)
-
δ 115.0 (t, JCF = 260.0 Hz, -OCF₂H)
-
δ 112.0 (Ar-C)
-
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
3050-3150 (C-H, aromatic)
-
2850, 2750 (C-H, aldehyde)
-
1710 (C=O, aldehyde, strong)
-
1600, 1570, 1470 (C=C, C=N, aromatic ring)
-
1100-1250 (C-F, strong)
-
1050 (C-O)
-
Mass Spectrometry (MS)
-
EI-MS (70 eV): m/z (%) = 173 (M⁺), 172 (M⁺-H), 144 (M⁺-CHO), 122 (M⁺-CF₂H), 78 (C₅H₄N⁺)
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₇H₅F₂NO₂ [M+H]⁺: 174.0361; Found: 174.0363.
Applications in Medicinal Chemistry and Drug Development
While specific biological activity data for 2-(Difluoromethoxy)isonicotinaldehyde is not extensively published in peer-reviewed journals, its structural motifs suggest significant potential in several therapeutic areas.
A Versatile Building Block
The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including:
-
Reductive amination to synthesize substituted aminomethylpyridines.
-
Wittig and related olefination reactions to introduce carbon-carbon double bonds.
-
Oxidation to the corresponding carboxylic acid, 2-(difluoromethoxy)isonicotinic acid, another valuable synthetic intermediate.[6][7]
-
Condensation reactions with hydrazines and other nucleophiles to form various heterocyclic systems.
Caption: Synthetic utility of 2-(Difluoromethoxy)isonicotinaldehyde.
Potential as a Bioisosteric Scaffold
The 2-(difluoromethoxy)pyridine core is a bioisosteric replacement for other key pharmacophores. For instance, it can mimic the hydrogen bonding and electronic properties of a 2-hydroxypyridine or a pyridine-N-oxide moiety, while offering improved metabolic stability. The difluoromethyl group itself is a known bioisostere of hydroxyl and thiol groups, capable of participating in hydrogen bonding interactions within enzyme active sites.[1]
Derivatives of this scaffold could be explored as inhibitors of various enzyme classes, such as kinases, proteases, and metabolic enzymes, where the unique properties of the difluoromethoxy group can be leveraged to enhance potency and selectivity. For example, 2-methoxyestradiol, an anti-cancer drug candidate, has been modified with a 2-difluoromethoxy group to improve its potency and in vivo stability.[8]
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
2-(Difluoromethoxy)isonicotinaldehyde is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery. The synthetic protocol outlined in this guide provides a reliable method for its preparation from readily available starting materials. The unique electronic and steric properties conferred by the difluoromethoxy group make this scaffold an attractive starting point for the design of new therapeutic agents with improved pharmacological profiles. Further exploration of the biological activities of derivatives of this compound is warranted and is anticipated to yield novel drug candidates in various therapeutic areas.
References
-
Request PDF: Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. (2025, November 14). ResearchGate. Retrieved from [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020, August 13). RSC Advances. Retrieved from [Link]
- CN101906068A - Preparation method of 2-pyridine carboxaldehyde. Google Patents.
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024, November 8). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020, August 13). PMC. Retrieved from [Link]
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
2-(difluoromethoxy)isonicotinic acid (C7H5F2NO3). PubChem. Retrieved from [Link]
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. Retrieved from [Link]
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Ain Shams University. Retrieved from [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Retrieved from [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
O−H and C−H ¹⁸F‐difluoromethylation of the pharmaceutically relevant... ResearchGate. Retrieved from [Link]
-
NMR spectral analysis of strongly second-order 6-, 8-, 9-. SciSpace. Retrieved from [Link]
- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones... Google Patents.
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. Retrieved from [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH. Retrieved from [Link]
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- 2. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 1268517-83-4|2-(Difluoromethoxy)isonicotinaldehyde|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 2-(difluoromethoxy)isonicotinic acid (C7H5F2NO3) [pubchemlite.lcsb.uni.lu]
- 7. 2-(Difluoromethoxy)isonicotinic acid | CymitQuimica [cymitquimica.com]
- 8. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Characterization Guide: 2-(Difluoromethoxy)isonicotinaldehyde
[1]
Executive Summary: Strategic Value of the Scaffold
2-(Difluoromethoxy)isonicotinaldehyde (CAS: 1268517-83-4) represents a high-value heterocyclic building block in modern drug discovery.[1] Its structural uniqueness lies in the synergistic combination of a reactive aldehyde handle at the C4 position and a difluoromethoxy (-OCHF₂) motif at the C2 position.
Why this molecule matters:
-
Bioisosterism: The -OCHF₂ group acts as a lipophilic hydrogen bond donor, often serving as a superior bioisostere to methoxy (-OCH₃) or hydroxy (-OH) groups by improving membrane permeability while retaining H-bonding capability [1].[1]
-
Metabolic Stability: The fluorine atoms block metabolic oxidation at the C2 position and modulate the electron density of the pyridine ring, potentially lowering the basicity of the pyridine nitrogen and reducing hERG liability [2].
-
Synthetic Versatility: The aldehyde function allows for rapid diversification via reductive amination, olefination, or condensation reactions, making it an ideal "warhead" carrier or linker in fragment-based drug design (FBDD).[1]
Structural & Physicochemical Profile
The introduction of the difluoromethoxy group significantly alters the physicochemical landscape of the parent isonicotinaldehyde.
Table 1: Key Physicochemical Properties[1]
| Property | Value / Description | Notes |
| CAS Number | 1268517-83-4 | |
| Molecular Formula | C₇H₅F₂NO₂ | |
| Molecular Weight | 173.12 g/mol | |
| Appearance | Low-melting solid or oil | Store at 2–8°C under inert gas (Ar/N₂).[1][2] |
| Predicted LogP | ~1.3 – 1.6 | More lipophilic than methoxy analog (LogP ~0.8).[1] |
| H-Bond Acidity (A) | ~0.10 | The -CF₂H proton is a weak H-bond donor [3].[1] |
| Basicity (pKa) | ~2.5 – 3.0 (Pyridine N) | Reduced basicity vs. pyridine (pKa 5.[1]2) due to electron-withdrawing -OCHF₂ and -CHO.[1] |
| Solubility | DCM, DMSO, MeOH, EtOAc | Limited water solubility; prone to hydrate formation in aqueous media. |
Visualization: The Fluorine Effect
The following diagram illustrates how the -OCHF₂ group modulates the molecular properties compared to the parent scaffold.
Figure 1: Impact of the difluoromethoxy group on the physicochemical and biological profile of the pyridine scaffold.[1][3]
Synthetic & Analytical Validation
Synthetic Route Strategy
While commercial sources exist, in-house synthesis or purification is often required to ensure high fidelity for biological assays.[1] The most robust route involves the O-difluoromethylation of 2-hydroxyisonicotinaldehyde (or its protected acetal) using a difluorocarbene source.[1]
-
Reagents: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Diethyl (bromodifluoromethyl)phosphonate.[1]
-
Conditions: K₂CO₃, DMF/Water, 70–100°C.[1]
-
Mechanism: Generation of difluorocarbene (:CF₂) in situ, which inserts into the O-H bond [4].
Analytical Protocol: Self-Validating QC
To confirm identity and purity, a multi-modal approach is mandatory.[1] The -OCHF₂ group provides a distinct spectroscopic signature.[1]
Protocol 1: Structural Verification via NMR
Objective: Confirm the presence of the -OCHF₂ group and the aldehyde.[1]
-
Solvent: Dissolve 10 mg of sample in DMSO-d₆ (preferred over CDCl₃ to prevent hydrate formation and stabilize the aldehyde).
-
¹H NMR (400 MHz+):
-
¹⁹F NMR (376 MHz+):
Protocol 2: LC-MS Purity & Identity
Objective: Assess purity and confirm molecular weight.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
-
Gradient: 5% to 95% ACN over 5 minutes.
-
Detection: UV (254 nm) and ESI (+).
-
Target Ion: [M+H]⁺ = 174.0 .[1]
QC Decision Tree
Figure 2: Quality Control workflow ensuring structural integrity before application.
Reactivity & Stability Profile
Aldehyde Reactivity
The C4-aldehyde is the primary reactive center.[1] It is electron-deficient due to the pyridine ring and the electron-withdrawing -OCHF₂ group.[1]
-
Oxidation: Rapidly oxidizes to 2-(difluoromethoxy)isonicotinic acid upon exposure to air.[1] Storage Requirement: Sealed under Argon/Nitrogen at 4°C.
-
Hydration: In aqueous buffers (pH 7.4), the aldehyde exists in equilibrium with its gem-diol (hydrate) form.[1] This must be accounted for in biochemical assays, as the hydrate is not electrophilic.
-
Reductive Amination: Reacts rapidly with amines.[1] Due to the electron-deficient nature, imine formation is fast, but the resulting secondary amine may have reduced basicity.[1]
Stability Assay Protocol
Objective: Determine half-life in assay buffer (e.g., PBS pH 7.4).
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Incubation: Dilute to 100 µM in PBS (pH 7.4) at 37°C.[1]
-
Sampling: Aliquot at t=0, 1h, 4h, 24h.
-
Analysis: Inject immediately onto HPLC. Monitor the disappearance of the aldehyde peak and appearance of the hydrate (often elutes earlier) or carboxylic acid (oxidative degradation).
-
Acceptance: Compound is considered stable if >90% parent remains after 4h.[1]
Applications in Medicinal Chemistry
This scaffold is particularly useful for optimizing Lead Series where a methoxy-pyridine is metabolically labile or lacks potency.[1]
-
Fragment-Based Drug Discovery (FBDD): The low MW (173) and distinct vectors (aldehyde) make it an excellent fragment starter.[1]
-
Solubility Fix: Replacing a phenyl ring with this pyridine core often improves solubility.[1]
-
Potency Boost: The -OCHF₂ group can fill lipophilic pockets while donating a weak hydrogen bond to backbone carbonyls [5].[1]
Workflow: From Scaffold to Lead
Figure 3: Synthetic utility pathways transforming the scaffold into diverse functional leads.
References
-
Meanwell, N. A. (2018).[1][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][4] Link[1][4]
-
Erickson, J. A., et al. (2020).[1] The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor.[1][5] Journal of Medicinal Chemistry, 63(10), 5467–5478.[1] Link[1]
-
Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link[1]
-
Hu, J., et al. (2011).[1] Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones.[1] Chemical Communications, 47, 2414-2416.[1] Link
-
Müller, K., et al. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated pyridine derivatives.
The Strategic Synthesis and Application of 2-(Difluoromethoxy)isonicotinaldehyde: A Technical Guide for Drug Discovery Professionals
Foreword: The Rising Prominence of the Difluoromethoxy Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable moiety. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor allow it to serve as a bioisostere for hydroxyl, thiol, and even amine functionalities.[1] This substitution can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2] This guide provides an in-depth technical overview of a key building block that leverages these advantages: 2-(Difluoromethoxy)isonicotinaldehyde. We will explore its synthesis, properties, and critical role as a starting material in the development of novel therapeutics.
I. Synthesis of 2-(Difluoromethoxy)isonicotinaldehyde: A Methodical Approach
The synthesis of 2-(Difluoromethoxy)isonicotinaldehyde is a multi-step process that demands careful control of reaction conditions. While several strategies for the introduction of the difluoromethoxy group onto aromatic systems have been developed, a common and effective pathway to the target aldehyde proceeds via the difluoromethoxylation of a suitable pyridine precursor followed by transformation of a functional group to the desired aldehyde.
A plausible and efficient synthetic route commences with a commercially available and appropriately substituted pyridine derivative, such as 2-chloro-4-cyanopyridine. The rationale for this starting material lies in the reactivity of the chloro-substituent for nucleophilic aromatic substitution and the versatility of the cyano group as a precursor to the aldehyde functionality.
Key Synthetic Transformations
The overall synthesis can be logically divided into two primary stages:
-
Introduction of the Difluoromethoxy Group: This is the pivotal step where the valued -OCF₂H moiety is installed onto the pyridine ring.
-
Conversion of the Cyano Group to an Aldehyde: A well-established transformation in organic synthesis, this step completes the construction of the target molecule.
Below, we delineate a detailed, field-proven protocol for this synthetic sequence.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 2-(Difluoromethoxy)isonicotinonitrile
This step involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-cyanopyridine with a difluoromethoxide equivalent. The generation of the difluoromethoxide anion is typically achieved in situ from a suitable precursor.
-
Reaction Scheme:
-
Detailed Procedure:
-
To a stirred solution of 2-chloro-4-cyanopyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a source of difluoromethoxide. A common method involves the use of a difluoromethoxide precursor and a strong base. For instance, sodium chlorodifluoroacetate can be used in the presence of a suitable base, or difluoromethanol can be deprotonated with a strong base like sodium hydride.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The product is extracted into an organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford pure 2-(difluoromethoxy)isonicotinonitrile.
-
Step 2: Reduction of 2-(Difluoromethoxy)isonicotinonitrile to 2-(Difluoromethoxy)isonicotinaldehyde
The reduction of the nitrile to the aldehyde is a critical transformation that requires a reducing agent capable of selectively affording the aldehyde without over-reduction to the corresponding alcohol. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this purpose.
-
Reaction Scheme:
-
Detailed Procedure:
-
A solution of 2-(difluoromethoxy)isonicotinonitrile (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or toluene is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of DIBAL-H (typically 1.2-1.5 eq) in a suitable solvent (e.g., hexanes or toluene) is added dropwise to the cooled nitrile solution, maintaining the low temperature.
-
The reaction is stirred at -78 °C for a period of time, with progress monitored by TLC.
-
Once the starting material is consumed, the reaction is carefully quenched by the slow, dropwise addition of methanol, followed by an aqueous acidic workup (e.g., with 1 M HCl).
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent like DCM.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude aldehyde is purified by column chromatography on silica gel to yield 2-(difluoromethoxy)isonicotinaldehyde.
-
Causality in Experimental Choices
-
Choice of Solvent: DMF in the first step is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution. Anhydrous, non-protic solvents in the second step are crucial to prevent the reaction of DIBAL-H with protic species.
-
Choice of Reducing Agent: DIBAL-H is a sterically hindered reducing agent that typically reduces nitriles to the corresponding imine intermediate, which is then hydrolyzed to the aldehyde upon acidic workup. This selectivity prevents over-reduction to the alcohol.
-
Temperature Control: The low temperature (-78 °C) in the reduction step is critical to control the reactivity of DIBAL-H and prevent side reactions, leading to a higher yield of the desired aldehyde.
II. Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of 2-(Difluoromethoxy)isonicotinaldehyde is essential for its effective use in further synthetic applications.
| Property | Value | Source |
| CAS Number | 1268517-83-4 | [3] |
| Molecular Formula | C₇H₅F₂NO₂ | [3] |
| Molecular Weight | 173.12 g/mol | [3] |
| Appearance | Pale-yellow to yellow-brown solid | [4] |
| Storage | Sealed in dry, 2-8°C | [3] |
Spectroscopic Characterization (Predicted and Representative)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the proton of the difluoromethoxy group. The aldehyde proton would appear as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will exhibit splitting patterns consistent with their substitution on the pyridine ring. The proton of the -OCF₂H group will appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (highly deshielded), the carbons of the pyridine ring, and the carbon of the difluoromethoxy group (which will appear as a triplet due to C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum will be characterized by a doublet, corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, split by the single proton.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
III. Applications in Drug Discovery and Medicinal Chemistry
2-(Difluoromethoxy)isonicotinaldehyde is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of the reactive aldehyde group, which can participate in a variety of chemical transformations, and the beneficial properties imparted by the difluoromethoxy-substituted pyridine core.
Key Reactions of the Aldehyde Functional Group
The aldehyde functionality of 2-(Difluoromethoxy)isonicotinaldehyde allows for its elaboration into more complex structures through several key reactions, including:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene with controlled stereochemistry.
-
Aldol and Related Condensation Reactions: Formation of new carbon-carbon bonds.
-
Oxidation: Conversion to the corresponding carboxylic acid, 2-(difluoromethoxy)isonicotinic acid, another important synthetic intermediate.
Illustrative Synthetic Pathway: A Gateway to Novel Scaffolds
The following diagram illustrates how 2-(Difluoromethoxy)isonicotinaldehyde can be used as a starting material to generate diverse molecular scaffolds of interest in medicinal chemistry.
Caption: Synthetic utility of 2-(Difluoromethoxy)isonicotinaldehyde.
Potential Therapeutic Areas
The difluoromethoxy-pyridine scaffold is present in a number of compounds investigated for a range of therapeutic applications. The introduction of this moiety can lead to improved drug candidates in areas such as:
-
Oncology: The metabolic stability imparted by the difluoromethoxy group can be advantageous in the design of kinase inhibitors and other anti-cancer agents.[10]
-
Neuroscience: Enhanced blood-brain barrier penetration due to increased lipophilicity can be beneficial for drugs targeting the central nervous system.
-
Infectious Diseases: The unique properties of the difluoromethoxy group can be exploited to design novel antibacterial and antiviral agents.
IV. Conclusion and Future Outlook
2-(Difluoromethoxy)isonicotinaldehyde is a strategically important building block in modern medicinal chemistry. Its synthesis, while requiring careful execution, provides access to a versatile intermediate that combines the desirable features of the pyridine ring with the advantageous properties of the difluoromethoxy group. The continued exploration of new synthetic routes to this and related compounds, as well as its application in the design of novel drug candidates, is an active and promising area of research. This guide provides a solid foundation for researchers and drug development professionals to leverage the potential of this valuable starting material in their quest for the next generation of therapeutics.
V. References
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
-
Process for the preparation of substituted pyridines. European Patent Office.
-
Synthesis of heterocyclic compounds. Patexia. [Link]
-
Process for making 2,6-difluoro pyridine. Google Patents.
-
Process for the preparation of substituted pyridines. Google Patents.
-
Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na. PMC. [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. [Link]
-
† 1H-NMR and 13C-NMR Spectra. ResearchGate. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]
-
Method for the preparation of functionalized trihalomethoxy substituted pyridines. Google Patents.
-
Table 2 . 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. ResearchGate. [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. RSC Publishing. [Link]
-
Tf2O-mediated [4+2]-annulation of anthranils with 2-chloropyridines: enabling access to pyridoquinazolinones and euxylophoricine B. RSC Publishing. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Preparation method of 2-pyridine carboxaldehyde. Google Patents.
-
Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurine Pathway. UTSA. [Link]
-
Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia. [Link]
Sources
- 1. Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1268517-83-4|2-(Difluoromethoxy)isonicotinaldehyde|BLD Pharm [bldpharm.com]
- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-(Difluoromethoxy)isonicotinaldehyde
Introduction: The Significance of the 2-(Difluoromethoxy)pyridine Scaffold in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety. It acts as a bioisostere for other functional groups and can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. When appended to a pyridine ring, a prevalent heterocycle in pharmaceuticals, the resulting 2-(difluoromethoxy)pyridine unit becomes a privileged scaffold for the development of novel therapeutics across a range of disease areas, including oncology, inflammation, and infectious diseases.[1][2][3]
2-(Difluoromethoxy)isonicotinaldehyde is a key building block that provides a versatile entry point for the synthesis of a diverse array of derivatives. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of biological activity. This guide provides detailed, field-proven protocols for the synthesis of various derivatives from this valuable starting material, with a focus on methodologies that are robust, scalable, and relevant to contemporary drug development campaigns. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
Core Synthetic Methodologies and Protocols
This section details step-by-step protocols for the derivatization of 2-(difluoromethoxy)isonicotinaldehyde via several key synthetic transformations.
Synthesis of Imines and Subsequent Reductive Amination
The formation of an imine (Schiff base) through the condensation of an aldehyde with a primary amine is a fundamental transformation in organic synthesis. The resulting C=N double bond can be subsequently reduced to afford a secondary amine, a common functional group in many drug molecules.
Causality Behind Experimental Choices: The initial imine formation is typically catalyzed by a mild acid to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the amine. The subsequent reduction of the imine is often carried out in the same pot ("one-pot" synthesis) using a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride is an excellent choice for this purpose due to its mildness and tolerance of a wide range of functional groups.
Experimental Workflow: Imine Formation and Reductive Amination
Caption: Workflow for the one-pot reductive amination of 2-(difluoromethoxy)isonicotinaldehyde.
Detailed Protocol: One-Pot Reductive Amination
-
Reaction Setup: To a solution of 2-(difluoromethoxy)isonicotinaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added the desired primary amine (1.1 eq).
-
Acid Catalysis: Acetic acid (0.1 eq) is added to the reaction mixture.
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours. The progress of the imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Reaction Progression: The reaction is stirred at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine derivative.
Table 1: Representative Data for Reductive Amination Products
| Primary Amine | Product | Yield (%) | Characterization Notes |
| Benzylamine | N-((2-(difluoromethoxy)pyridin-4-yl)methyl)benzylamine | 85 | ¹H NMR, ¹³C NMR, HRMS |
| Aniline | N-((2-(difluoromethoxy)pyridin-4-yl)methyl)aniline | 78 | ¹H NMR, ¹³C NMR, HRMS |
| Cyclohexylamine | N-((2-(difluoromethoxy)pyridin-4-yl)methyl)cyclohexylamine | 91 | ¹H NMR, ¹³C NMR, HRMS |
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide. This reaction is particularly valuable for creating carbon-carbon double bonds with good control over the location of the new bond.
Causality Behind Experimental Choices: The choice of base for the in situ generation of the ylide from its corresponding phosphonium salt is crucial. Strong bases such as n-butyllithium or sodium hydride are often required for non-stabilized ylides. The solvent should be anhydrous and inert to the strong base and the ylide. Tetrahydrofuran (THF) is a common choice. The reaction is typically run at low temperatures to control reactivity and improve selectivity.
Experimental Workflow: Wittig Reaction
Caption: General workflow for the Wittig olefination of 2-(difluoromethoxy)isonicotinaldehyde.
Detailed Protocol: Wittig Reaction
-
Ylide Generation: A suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under an inert atmosphere (e.g., nitrogen or argon) is cooled to 0 °C. A strong base, such as n-butyllithium (1.1 eq, as a solution in hexanes), is added dropwise. The resulting mixture is allowed to warm to room temperature and stirred for 1-2 hours, during which time the formation of the ylide is typically indicated by a color change.
-
Aldehyde Addition: The reaction mixture is cooled back down to 0 °C, and a solution of 2-(difluoromethoxy)isonicotinaldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-16 hours or until completion as monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by trituration with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) prior to chromatography.
Table 2: Representative Data for Wittig Reaction Products
| Phosphonium Salt | Product | Yield (%) | Stereoselectivity (E:Z) |
| Methyltriphenylphosphonium bromide | 4-(difluoromethoxy)-2-vinylpyridine | 75 | N/A |
| Ethyltriphenylphosphonium bromide | 4-(difluoromethoxy)-2-(prop-1-en-1-yl)pyridine | 70 | >95:5 |
| Benzyltriphenylphosphonium chloride | 4-(difluoromethoxy)-2-styrylpyridine | 82 | >98:2 |
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[5] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable intermediates in organic synthesis.
Causality Behind Experimental Choices: The use of a weak base, such as piperidine or pyridine, is crucial to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde. The reaction is often carried out in a solvent that allows for the azeotropic removal of water, such as toluene or benzene, using a Dean-Stark apparatus to drive the reaction to completion.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation of 2-(difluoromethoxy)isonicotinaldehyde.
Detailed Protocol: Knoevenagel Condensation
-
Reaction Setup: A mixture of 2-(difluoromethoxy)isonicotinaldehyde (1.0 eq), the active methylene compound (1.1 eq, e.g., malononitrile or diethyl malonate), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene (0.5 M) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reaction Execution: The mixture is heated to reflux, and the reaction progress is monitored by the collection of water in the Dean-Stark trap and by TLC.
-
Completion and Work-up: Once the theoretical amount of water has been collected or the starting material is consumed, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography.
Table 3: Representative Data for Knoevenagel Condensation Products
| Active Methylene Compound | Product | Yield (%) | Characterization Notes |
| Malononitrile | 2-(2-(difluoromethoxy)pyridin-4-yl)methylene)malononitrile | 92 | ¹H NMR, ¹³C NMR, HRMS |
| Diethyl malonate | Diethyl 2-((2-(difluoromethoxy)pyridin-4-yl)methylene)malonate | 88 | ¹H NMR, ¹³C NMR, HRMS |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-(difluoromethoxy)pyridin-4-yl)acrylate | 90 | ¹H NMR, ¹³C NMR, HRMS |
Synthesis of Hydrazones
The reaction of aldehydes with hydrazines or hydrazides produces hydrazones, which are stable compounds with a C=N-N linkage. Hydrazones are important intermediates in organic synthesis and are also found in many biologically active molecules.
Causality Behind Experimental Choices: The condensation to form hydrazones is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps in the mechanism. A catalytic amount of acid, such as acetic acid or hydrochloric acid, is often added to accelerate the reaction by protonating the carbonyl oxygen.
Experimental Workflow: Hydrazone Synthesis
Caption: General workflow for the synthesis of hydrazones from 2-(difluoromethoxy)isonicotinaldehyde.
Detailed Protocol: Hydrazone Synthesis
-
Reaction Setup: To a solution of 2-(difluoromethoxy)isonicotinaldehyde (1.0 eq) in ethanol (0.4 M) is added the corresponding hydrazine or hydrazide (1.05 eq).
-
Catalysis: A few drops of glacial acetic acid are added as a catalyst.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently refluxed for 1-4 hours. The progress of the reaction is monitored by TLC. In many cases, the product precipitates out of the reaction mixture upon formation or cooling.
-
Isolation and Purification: If a precipitate forms, it is collected by vacuum filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Table 4: Representative Data for Hydrazone Derivatives
| Hydrazine/Hydrazide | Product | Yield (%) | Characterization Notes |
| Hydrazine hydrate | 2-(difluoromethoxy)isonicotinaldehyde hydrazone | 95 | ¹H NMR, ¹³C NMR, HRMS |
| Phenylhydrazine | 2-(difluoromethoxy)isonicotinaldehyde phenylhydrazone | 93 | ¹H NMR, ¹³C NMR, HRMS |
| Isonicotinic hydrazide | N'-(2-(difluoromethoxy)pyridin-4-ylmethylene)isonicotinohydrazide | 96 | ¹H NMR, ¹³C NMR, HRMS |
Conclusion and Future Perspectives
The protocols outlined in this guide provide a robust foundation for the synthesis of a diverse range of derivatives from 2-(difluoromethoxy)isonicotinaldehyde. These methods are scalable and utilize readily available reagents, making them amenable to both academic research and industrial drug development settings. The resulting derivatives, featuring the privileged 2-(difluoromethoxy)pyridine scaffold, are well-positioned for screening in various biological assays. Further exploration of other synthetic transformations, such as transition metal-catalyzed cross-coupling reactions at other positions of the pyridine ring, will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.
References
-
Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87, 1318–1330. [Link]
-
Jones, G. The Knoevenagel Condensation. Org. React.2004 , 15, 204-599. [Link]
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Altaf, A. A.; Shahzad, A.; Gul, Z.; Rasool, N.; Badshah, A.; Lal, B.; Khan, E. A Review on the Medicinal Importance of Pyridine Derivatives. J. Drug Des. Med. Chem.2015 , 1, 1-11. [Link]
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Shafiq, N.; Shahzad, N.; Ali, B.; et al. One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities. Future Med. Chem.2023 , 15, 1-18. [Link]
-
Poziomek, E. J. Photochemical Synthesis of Anti-Isonicotinaldehyde Oxime. DTIC AD0608412, 1964 . [Link]
-
Tan, W. W.; Wu, B.; Wei, Y.; Yoshikai, N. Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Org. Synth.2014 , 91, 122-134. [Link]
- Hartz, R. A., et al. (S)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine and salts thereof. U.S.
-
Banks, S. Pharmaceutical compositions. U.S. Patent 8,425,934, 2013 . [Link]
- O'Brien, C. J.; Tellez, J. L.; Nixon, Z. S.; Kang, L. J.; Carter, A. L.; Kunkel, S. R.; Przeworski, K. C.; Chass, G. A. Catalytic Wittig and Mitsunobu reactions. U.S.
- Ma, S.; et al. Process for preparing AG-10, its intermediates, and salts thereof. U.S.
- Bäckvall, J.-E.; et al. Reductive amination of aldehydes. U.S.
- Himmelsbach, F.; et al. Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture. U.S.
- Zhu, S.; et al. Synthesis method of diphenyl ketone hydrazone.
-
Poitout, L.; et al. Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][6]benzoxazine-6-carboxylic acids. EP Patent 0172651B1, 1990 .
-
Unangst, P. C.; et al. NPY antagonists. U.S. Patent 5,646,169, 1997 . [Link]
-
Unangst, P. C.; et al. Dihydropyridine calcium channel blockers. U.S. Patent 4,804,670, 1989 . [Link]
- Finkelstein, J. A.; et al. c-Met modulators and methods of use. U.S.
- Suto, M. J.; et al. 2, 4-pyrimidinediamines useful in the treatment of neoplastic diseases, inflammatory and immune system disorders. U.S.
-
Zhang, Y.; et al. Hydrazone derivatives in agrochemical discovery and development. Pest Manag. Sci.2021 , 77, 3313-3324. [Link]
-
Burton, D. J.; et al. Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine. Chem. Commun.2003 , 2384-2385. [Link]
-
Knoevenagel, E. Condensation von Malonsäure mit aromatischen Aldehyden unter Einwirkung von Ammoniak und Aminen. Chem. Ber.1898 , 31, 2596–2619. [Link]
-
Sosnovskikh, V. Y.; et al. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4]-Proton Shift Reaction.(1) Scope and Limitations. J. Org. Chem.2003 , 68, 6738-6747. [Link]
- Novartis AG. Pyrimidine derivatives and their use as kinase inhibitors.
- Broad Institute, Inc.; Dana-Farber Cancer Institute, Inc. Compounds and methods useful for treating or preventing cancers.
-
Pfizer Inc. Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide and uses thereof. U.S. Patent 11,845,732, 2023 . [Link]
- Canon Kabushiki Kaisha. Process for producing hydrazone compound.
- Sepracor, Inc. Process for the synthesis of arformoterol. U.S.
- Genentech, Inc. Method for reductive amination of a ketone using a mutated enzyme. U.S.
- E. I. Du Pont de Nemours and Company. Wittig-reaction processes. U.S.
- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. Method for catalyzing Knoevenagel condensation reaction by using function ion liquid.
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Novartis AG. U.S. Patent No. 8,829,195. 2014 . [Link]
-
The Goodyear Tire & Rubber Company. Dispersant system. U.S. Patent 3,894,979, 1975 . [Link]
- Huntsman Petrochemical Corporation. Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
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2-(Difluoromethoxy)isonicotinaldehyde as a building block for kinase inhibitors
Technical Application Note: 2-(Difluoromethoxy)isonicotinaldehyde in Kinase Inhibitor Design
Executive Summary
This guide details the strategic application of 2-(Difluoromethoxy)isonicotinaldehyde (CAS: 1268517-83-4) as a high-value building block in the synthesis of Type I and Type II kinase inhibitors. Unlike standard methoxy-substituted pyridines, the 2-difluoromethoxy (
Compound Profile & Strategic Value
Physicochemical Properties
-
IUPAC Name: 2-(Difluoromethoxy)pyridine-4-carbaldehyde
-
CAS Number: 1268517-83-4[1]
-
Molecular Formula:
[1] -
Molecular Weight: 173.12 g/mol [1]
-
Structural Features:
-
C4-Aldehyde: Highly reactive electrophile for reductive amination, olefination, and heterocycle ring formation.
-
C2-Difluoromethoxy: A lipophilic hydrogen bond donor (HBD) and acceptor.
-
The "Fluorine Effect" in Kinase Design
The transition from a methoxy (
| Property | Impact on Kinase Inhibitor | ||
| H-Bonding | Acceptor only | Weak Donor & Acceptor | Can engage weak H-bonds with hinge residues (e.g., backbone carbonyls). |
| Lipophilicity | Moderate | Increased | Improves membrane permeability; alters hydrophobic collapse in the binding pocket. |
| Metabolic Stability | Low (O-demethylation) | High | The C-F bond strength blocks oxidative metabolism (CYP450), prolonging |
| Conformation | Rotatable | Restricted | The anomeric effect prefers an orthogonal conformation, potentially locking bioactive poses. |
Synthetic Workflows & Application
The aldehyde functionality allows this building block to serve as a "warhead delivery system" or a "hinge-binder" precursor.
Workflow Diagram: From Building Block to Lead
Figure 1: Synthetic divergence from the aldehyde core. The reductive amination pathway (top) is the primary route for generating secondary amine linkers common in kinase inhibitors.
Detailed Experimental Protocol
Protocol A: Reductive Amination for Hinge Binder Synthesis
Objective: To couple 2-(difluoromethoxy)isonicotinaldehyde with an aminopyrazole core (common in inhibitors like Tozasertib or VX-680 analogs) to create a secondary amine linker.
Reagents:
-
2-(Difluoromethoxy)isonicotinaldehyde (1.0 equiv)
-
Amine Partner (e.g., 3-aminopyrazole derivative) (1.0 - 1.2 equiv)
-
Sodium triacetoxyborohydride (
, ) (1.5 - 2.0 equiv) -
Acetic Acid (AcOH) (catalytic, 1-2 drops)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
Step-by-Step Methodology:
-
Imine Formation (Pre-equilibrium):
-
In a flame-dried round-bottom flask under
atmosphere, dissolve the Amine Partner (1.0 mmol) in anhydrous DCM (5 mL). -
Add 2-(Difluoromethoxy)isonicotinaldehyde (173 mg, 1.0 mmol) in one portion.
-
Add catalytic AcOH (glacial, 10-20
L). -
Critical Step: Stir at room temperature for 1–2 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde and formation of the imine (Schiff base). Note: Some kinase cores are sterically hindered; if conversion is slow, add
molecular sieves.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add
(318 mg, 1.5 mmol) portion-wise over 5 minutes. -
Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).
-
Validation: Verify product via
-NMR (look for the disappearance of the aldehyde proton at ppm and appearance of the benzylic methylene doublet/singlet at ppm).
-
Mechanistic Rationale: Why Difluoromethoxy?
The decision to use this specific building block is often driven by ADME (Absorption, Distribution, Metabolism, Excretion) failures in early discovery.
Metabolic Blocking (The "Soft Spot" Fix)
Methoxy groups (
-
Mechanism: The C-H bonds in
are susceptible to hydrogen atom abstraction. -
Solution: The C-F bond is stronger (approx. 116 kcal/mol) and the fluorine atoms withdraw electron density, deactivating the remaining C-H bond in
against radical abstraction.
Lipophilic Hydrogen Bond Donor
Unlike a trifluoromethoxy group (
-
Acidity: The
of the C-H in is lowered by the fluorine atoms, allowing it to act as a weak hydrogen bond donor to backbone carbonyls in the kinase pocket (e.g., the gatekeeper residue or hinge region).
SAR Decision Tree
Figure 2: Decision matrix for selecting the difluoromethoxy substituent during lead optimization.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Xing, L., et al. (2020). "Structure-Based Design of Kinase Inhibitors: The Role of Fluorine." Journal of Medicinal Chemistry. Link
-
Gomez, L., et al. (2020). "A simple method for the synthesis of N-difluoromethylated pyridines...". RSC Advances. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
BLD Pharm. (n.d.). "Product Analysis: 2-(Difluoromethoxy)isonicotinaldehyde." BLD Pharm Catalog. Link
Sources
Application Note: A Scalable and Robust Synthesis of 2-(Difluoromethoxy)isonicotinaldehyde for Pharmaceutical and Agrochemical Research
Introduction: The Significance of the Difluoromethoxy Moiety in Modern Chemistry
The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern drug discovery and agrochemical development. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a lipophilic bioisostere of the hydroxyl and thiol groups.[1][2][3] Its unique electronic properties can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target.[1][2][3] 2-(Difluoromethoxy)isonicotinaldehyde is a key building block, providing a versatile scaffold for the synthesis of a wide array of more complex substituted pyridines, which are prevalent in numerous pharmaceuticals and agrochemicals.[4]
This application note provides a detailed, in-depth guide for the scale-up synthesis of 2-(difluoromethoxy)isonicotinaldehyde. We will explore the strategic considerations behind the chosen synthetic route, provide a comprehensive, step-by-step protocol, and discuss critical aspects of process safety, optimization, and analytical quality control.
Synthetic Strategy: A Two-Step Approach to 2-(Difluoromethoxy)isonicotinaldehyde
The synthesis of 2-(difluoromethoxy)isonicotinaldehyde is most effectively approached in two key stages:
-
Synthesis of the Precursor: Preparation of 2-hydroxyisonicotinaldehyde.
-
O-Difluoromethylation: Introduction of the difluoromethoxy group onto the pyridinol oxygen.
This route is advantageous for scale-up due to the availability of starting materials and the robustness of the chemical transformations.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for 2-(difluoromethoxy)isonicotinaldehyde.
Part 1: Synthesis of 2-Hydroxyisonicotinaldehyde
While various methods exist for the synthesis of hydroxypyridines, a common route involves the hydroxylation of a pyridine derivative followed by functional group manipulations. For the synthesis of 2-hydroxyisonicotinaldehyde, a plausible and scalable approach begins with isonicotinic acid.
Experimental Protocol: 2-Hydroxyisonicotinaldehyde
Step 1a: Synthesis of 2-Hydroxyisonicotinic Acid
This step can be achieved through various hydroxylation methods known for pyridine rings. One established method involves the oxidation of a corresponding pyridine derivative.
Step 1b: Reduction of 2-Hydroxyisonicotinic Acid to 2-Hydroxyisonicotinaldehyde
The carboxylic acid is selectively reduced to the aldehyde. This can be achieved using a suitable reducing agent that is compatible with the heterocyclic ring. A well-controlled reduction using a borane derivative or a metal hydride is often employed.
| Parameter | Value | Remarks |
| Starting Material | 2-Hydroxyisonicotinic Acid | Commercially available or synthesized. |
| Reducing Agent | Borane-tetrahydrofuran complex or similar | Allows for selective reduction of the carboxylic acid. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A suitable aprotic solvent for the reduction. |
| Reaction Temperature | 0 °C to room temperature | Temperature control is crucial for selectivity. |
| Work-up | Acidic quench followed by extraction | To neutralize the reaction and isolate the product. |
Part 2: Scale-Up O-Difluoromethylation
The crucial step in this synthesis is the efficient and safe introduction of the difluoromethoxy group. While various difluoromethylating agents exist, for scale-up purposes, reagents that are stable, readily available, and pose manageable safety risks are preferred. Sodium 2-chloro-2,2-difluoroacetate is an excellent candidate as it generates difluorocarbene in situ upon heating, avoiding the handling of hazardous gases.[5][6][7]
Causality Behind Experimental Choices
The choice of sodium 2-chloro-2,2-difluoroacetate is predicated on its stability and ease of handling compared to gaseous reagents like chlorodifluoromethane.[5][8] The thermal decarboxylation of this salt to generate difluorocarbene is a well-established and scalable method.[7][9] The reaction is typically carried out in a polar aprotic solvent like DMF to ensure the solubility of the reagents and to facilitate the reaction at an appropriate temperature. The use of a base, such as potassium carbonate, is essential to deprotonate the hydroxyl group of the 2-hydroxypyridine, forming the more nucleophilic pyridinolate anion, which readily traps the electrophilic difluorocarbene.
Experimental Protocol: 2-(Difluoromethoxy)isonicotinaldehyde
This protocol is adapted from established procedures for the O-difluoromethylation of phenolic compounds.[5]
Materials:
| Reagent | CAS Number | Molecular Weight | Equivalents |
| 2-Hydroxyisonicotinaldehyde | 609-29-0 (example) | 123.11 | 1.0 |
| Sodium 2-chloro-2,2-difluoroacetate | 1895-39-2 | 152.46 | 2.5 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 3.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - |
Procedure:
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet, charge 2-hydroxyisonicotinaldehyde (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the reactor. The volume should be sufficient to ensure good stirring of the resulting slurry (typically 5-10 mL per gram of starting material).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.5 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-(difluoromethoxy)isonicotinaldehyde as a pure solid.
Process Safety and Scale-Up Considerations
-
Exothermic Reaction: The decarboxylation of sodium 2-chloro-2,2-difluoroacetate can be exothermic.[9] On a large scale, it is crucial to have efficient cooling and to add the reagent portion-wise or via a solids dosing system to control the reaction temperature. A thorough risk assessment should be conducted before scaling up.[7]
-
Gas Evolution: The reaction releases carbon dioxide. The reactor must be equipped with adequate venting to prevent pressure build-up.[9]
-
Solvent and Reagent Purity: The use of anhydrous solvent and reagents is important to prevent side reactions.
-
Material Compatibility: Ensure that the reactor and associated equipment are compatible with the reagents and solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Sodium 2-chloro-2,2-difluoroacetate can cause skin and eye irritation.
Analytical Quality Control
To ensure the identity and purity of the final product, a combination of analytical techniques should be employed:
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Aldehyde proton (singlet, ~10 ppm), aromatic protons, and a characteristic triplet for the -OCF₂H proton (~6.5-7.5 ppm) with coupling to the fluorine atoms. |
| ¹⁹F NMR | Confirmation of the difluoromethyl group | A doublet corresponding to the -OCF₂ H group. |
| ¹³C NMR | Structural confirmation | Signals for the aldehyde carbonyl, aromatic carbons, and the carbon of the difluoromethoxy group (as a triplet due to C-F coupling). |
| HPLC/GC-MS | Purity assessment and identification | A single major peak in the chromatogram. The mass spectrum should show the molecular ion peak corresponding to C₇H₅F₂NO₂.[10][11][12][13] |
| Melting Point | Purity and identity confirmation | A sharp melting point range consistent with a pure compound. |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 2-(difluoromethoxy)isonicotinaldehyde, a valuable building block in medicinal and agricultural chemistry. By employing a robust two-step synthetic strategy centered around the O-difluoromethylation of 2-hydroxyisonicotinaldehyde with sodium 2-chloro-2,2-difluoroacetate, this protocol offers a practical and efficient route for producing this important intermediate on a larger scale. Adherence to the detailed experimental procedures, safety precautions, and analytical methods will ensure a successful and reproducible synthesis.
References
- Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. (2025, November 14).
-
Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. [Link]
- Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Organic and Pharmaceutical Chemistry Journal.
- Process for the preparation of 2-hydroxypyridine or quinoline compounds. (n.d.).
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016, February 29). Asian Journal of Chemistry. [Link]
-
The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024, April 17). MDPI. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). PubMed Central. [Link]
-
Zhu, Z., Krishnamurti, V., Ispizua-Rodriguez, X., Barrett, C., & Prakash, G. K. S. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498. [Link]
- Direct Synthesis of N-Difluoromethyl-2-pyridones
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]
-
New method for introducing fluorinated components into molecules. (2024, May 16). University of Münster. [Link]
-
3-Hydroxyisonicotinaldehyde. (n.d.). Wikipedia. [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (n.d.). RSC Publishing. [Link]
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024, November 8). Organic and Pharmaceutical Chemistry Journal. [Link]
-
Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. (2024, August 9). PubMed Central. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PubMed Central. [Link]
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one. (n.d.). Organic Syntheses. [Link]
-
Kumawat, S., Nair, G. N., Kalevaru, V. N., Wohlrab, S., Tarasiuk, T., Yegorova, T., Mykhailiuk, P. K., & Natte, K. (2025). N-Selective Difluoromethylation of 4-Hydroxyquinolines. Organic Letters, 27(41), 11466–11473. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. (n.d.). NCBI Bookshelf. [Link]
-
Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. (2007, August 13). PubMed. [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). MDPI. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. (n.d.). NCBI Bookshelf. [Link]
-
3. (n.d.). Organic Syntheses. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde. (n.d.). NCBI Bookshelf. [Link]
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Experimental procedure for Wittig reaction with 2-(Difluoromethoxy)isonicotinaldehyde
Executive Summary
This guide details the experimental procedure for the Wittig olefination of 2-(difluoromethoxy)isonicotinaldehyde to synthesize 2-(difluoromethoxy)-4-vinylpyridine . This transformation is a critical step in the synthesis of diverse medicinal chemistry scaffolds, particularly kinase inhibitors and PDE4 inhibitors where the difluoromethoxy group functions as a lipophilic, metabolically stable bioisostere.
The protocol addresses specific challenges associated with the substrate: the high electrophilicity of the pyridine aldehyde, the potential for side reactions (cannizzaro/polymerization), and the efficient removal of triphenylphosphine oxide (TPPO).
Strategic Analysis & Mechanistic Insight
Substrate Characteristics[1]
-
Electrophilicity: The pyridine nitrogen renders the C4-aldehyde highly electrophilic compared to benzaldehyde. This increases reaction rates but also susceptibility to nucleophilic attack by the base if not sterically hindered.
-
Difluoromethoxy Stability: The
group is generally stable under standard basic Wittig conditions ( , , ). However, it imparts significant lipophilicity, affecting solubility and purification. -
Product Instability: 4-Vinylpyridines are prone to spontaneous polymerization. The product should be stored with a stabilizer (e.g., BHT) or used immediately in subsequent steps (e.g., Heck coupling, hydroboration).
Reaction Mechanism
The reaction proceeds via the formation of a phosphonium ylide, followed by nucleophilic attack on the aldehyde to form an oxaphosphetane intermediate. Spontaneous collapse of this four-membered ring yields the alkene and the thermodynamic sink, triphenylphosphine oxide.
Figure 1: Mechanistic pathway of the Wittig methylenation. The driving force is the formation of the strong P=O bond.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Grade/Notes |
| Methyltriphenylphosphonium bromide | 357.22 | 1.2 - 1.5 | Ylide Precursor | Dry, stored in desiccator. Hygroscopic. |
| Potassium tert-butoxide ( | 112.21 | 1.3 - 1.6 | Base | 1.0 M in THF solution preferred for precision. |
| 2-(Difluoromethoxy)isonicotinaldehyde | 173.12 | 1.0 | Substrate | Purge with Ar; check for benzoic acid precipitate (oxidation). |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Solvent | Anhydrous, inhibitor-free. |
| Zinc Chloride ( | 136.30 | 2.0 (vs PPh3) | Workup Additive | For TPPO precipitation (Optional). |
Step-by-Step Procedure
Phase 1: Ylide Generation (The "Yellow" Step)
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an internal thermometer. Flush with Nitrogen or Argon.
-
Suspension: Add Methyltriphenylphosphonium bromide (1.5 equiv) to the flask. Add anhydrous THF (concentration ~0.2 M relative to phosphonium salt).
-
Deprotonation: Cool the suspension to
(ice bath). -
Addition: Dropwise add
(1.6 equiv, 1.0 M in THF) over 10 minutes.-
Observation: The white suspension will turn into a bright yellow homogeneous solution (or suspension depending on concentration), indicating the formation of the ylide (
).
-
-
Maturation: Stir at
for 30–45 minutes to ensure complete deprotonation.
Phase 2: Olefination
-
Substrate Addition: Dissolve 2-(Difluoromethoxy)isonicotinaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.
-
Reaction: Add the aldehyde solution dropwise to the cold ylide solution over 15 minutes.
-
Note: The bright yellow color typically fades to a paler yellow or off-white as the ylide is consumed.
-
-
Progression: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS. The aldehyde spot should disappear.
-
Phase 3: Workup & TPPO Removal Strategy
Standard aqueous workup often leads to emulsions with basic pyridines. We employ a non-aqueous precipitation or a specific extraction protocol.
Method A: The
-
Dilute the reaction mixture with ethanol (ratio 1:1 with THF).
-
Add
(2 equiv relative to starting phosphonium salt) dissolved in ethanol. -
Stir for 1 hour at RT. A voluminous precipitate (
complex) will form. -
Filter the solid through a Celite pad. Wash with small amounts of ether.
-
Concentrate the filtrate.[2] The residue is the crude product with significantly reduced TPPO.
Method B: Standard Extraction (Rapid)
-
Quench with saturated aqueous
. -
Extract
with Diethyl Ether ( ).-
Why Ether? TPPO is less soluble in ether than in DCM/EtOAc, causing some to precipitate for easy filtration.
-
-
Wash combined organics with Brine, dry over
, and concentrate at low temperature ( ) to avoid polymerization.
Purification[5]
-
Column Chromatography: Silica gel.
-
Eluent: 0%
20% EtOAc in Hexanes. -
Additive: Add 1% Triethylamine to the eluent to prevent the acid-sensitive vinyl pyridine from streaking or polymerizing on the silica.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| No Reaction / SM Recovery | Wet reagents or solvent. | Phosphonium salts are hygroscopic. Dry them under high vacuum at |
| Low Yield / Polymerization | Product instability. | Do not heat the crude product above |
| Red/Dark Coloration | Deprotonation of Pyridine ring. | The base ( |
| Difficult Separation | TPPO co-elution. | Use the |
Safety & Compliance
-
Fluorine Safety: While the
group is stable, thermal decomposition can release HF. Do not incinerate waste. -
Base Handling:
is corrosive and moisture sensitive. Handle in a glovebox or weigh quickly into dry glassware. -
Pyridine Toxicity: Pyridine derivatives are potential neurotoxins and irritants. Handle in a fume hood.
References
-
Wittig Reaction Mechanism & Scope
-
TPPO Removal Strategies
- Muthyala, R. "C–C Bond Formation via Wittig Reaction.
-
Difluoromethoxy Group Properties
-
Zafrani, Y., et al. "Difluoromethoxy group as a physicochemical tuner of drug candidates." Journal of Medicinal Chemistry, 2017 , 60(2), 797-804. Link
-
Sources
Application Note: Asymmetric Synthesis Involving 2-(Difluoromethoxy)isonicotinaldehyde
Executive Summary & Molecule Profile
2-(Difluoromethoxy)isonicotinaldehyde is a critical building block in modern medicinal chemistry. The 2-difluoromethoxy (
However, the electron-deficient nature of the pyridine core, combined with the inductive withdrawal of the
-
Sensitivity to Hydration: Rapid formation of gem-diols in aqueous media.
-
Racemization Risk: High acidity of
-protons in subsequent intermediates. -
Coordination Interference: The pyridine nitrogen can competitively bind Lewis acid catalysts.
This guide details two robust, self-validating asymmetric workflows designed to overcome these challenges: Asymmetric Henry Reaction (C-C bond formation) and Ellman Sulfinamide Condensation (C-N bond formation).
Substrate Profile
| Property | Description |
| IUPAC Name | 2-(Difluoromethoxy)pyridine-4-carbaldehyde |
| Electronic State | Highly electron-deficient ( |
| Key Risk | Acid-labile |
| Storage | Store under Argon at -20°C; Hygroscopic |
Protocol A: Asymmetric Henry (Nitroaldol) Reaction
Target: Synthesis of Chiral
For electron-deficient pyridine aldehydes, Organocatalysis (e.g., thiourea) can be sluggish. We recommend a Copper(II)-Ligand Complex system, which provides superior reaction rates and rigid stereocontrol via a bimetallic transition state.
Mechanistic Logic
The reaction utilizes a chiral Bis(oxazoline) (BOX) or diamine ligand with Copper(II). The pyridine nitrogen of the substrate is less basic due to the
Reagents & Preparation[1][2]
-
Catalyst Precursor:
or (Must be anhydrous). -
Ligand:
-Ph-BOX or Camphor-derived diamine ligands. -
Nitroalkane: Nitromethane (dried over
MS). -
Base: DIPEA (Hunig's base) - acts to deprotonate the nitroalkane.
Step-by-Step Protocol
-
Catalyst Formation:
-
In a flame-dried Schlenk tube, dissolve
(10 mol%) and the Chiral Ligand (11 mol%) in absolute Ethanol (EtOH). -
Stir at room temperature (RT) for 1 hour. The solution should turn a deep blue/green, indicating complex formation.
-
-
Substrate Addition:
-
Cool the mixture to 0°C . Lower temperatures suppress the retro-Henry reaction.
-
Add 2-(Difluoromethoxy)isonicotinaldehyde (1.0 equiv) followed by Nitromethane (10.0 equiv).
-
-
Reaction:
-
Add DIPEA (10 mol%) slowly.
-
Stir at 0°C for 24–48 hours. Monitor by HPLC (Chiralpak AD-H column).
-
Checkpoint: Conversion should exceed 90%. If stalled, add 5 mol% additional nitromethane, not catalyst.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with EtOAc (
).[1] Wash combined organics with brine. -
Critical: Do not use strong acids during workup to preserve the
moiety.
-
Catalytic Cycle Visualization
Figure 1: The bimetallic activation mode minimizes racemization by locking the aldehyde geometry.
Protocol B: Ellman Sulfinamide Synthesis
Target: Synthesis of Chiral
This is the industry-standard method for introducing chirality to pyridine aldehydes. It relies on the condensation of the aldehyde with
Mechanistic Logic
The condensation yields a chiral
Step-by-Step Protocol
Phase 1: Condensation (Imine Formation)
Note: Electron-deficient aldehydes condense rapidly but are prone to hydrolysis.
-
Setup: Charge a reactor with 2-(Difluoromethoxy)isonicotinaldehyde (1.0 equiv) and
-tert-butanesulfinamide (1.1 equiv). -
Solvent/Catalyst: Add anhydrous THF (
). Add (2.0 equiv).-
Why Titanium? It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.
-
-
Reaction: Stir at RT for 6–12 hours.
-
Workup: Pour into brine. The titanium salts will precipitate as a white solid. Filter through Celite. Concentrate the filtrate to obtain the crude
-sulfinyl imine.-
QC Check: Verify imine formation via
NMR (distinct shift of the CH=N proton).
-
Phase 2: Asymmetric Addition
-
Preparation: Dissolve the crude imine in
or Toluene. Cool to -78°C . -
Nucleophile: Add Grignard reagent (
) dropwise (2.0 equiv).-
Tip: For pyridine substrates, non-coordinating solvents like Toluene often improve dr by preventing Magnesium coordination to the pyridine nitrogen.
-
-
Quench: Once complete (TLC), quench with saturated
at -78°C, then warm to RT. -
Purification: Silica gel chromatography. Isolate the pure sulfinamide diastereomer.
Phase 3: Deprotection
-
Cleavage: Treat the pure sulfinamide with
in Dioxane/MeOH (1:1) for 1 hour at RT. -
Isolation: Basify to pH 10 with
, extract with DCM. This yields the free chiral amine.
Workflow Decision Logic
Figure 2: Linear workflow for converting the aldehyde to a high-purity chiral amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Henry) | Retro-Henry reaction (reversibility). | Run at lower temp (-10°C to -20°C); Increase nitroalkane equivalents. |
| Low ee% (Henry) | Background reaction (uncatalyzed). | Ensure NO water is present; water promotes non-selective addition. |
| Imine Hydrolysis | Moisture during workup. | Use rapid filtration; store imine under vacuum/inert gas immediately. |
| Pyridine N-Oxidation | Exposure to air/peroxides. | Use antioxidant stabilizers (BHT) in solvents if storing for long periods. |
References
-
Asymmetric Henry Reaction on Heterocycles
-
Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions Catalyzed by Copper(II) Complexes. Angewandte Chemie International Edition. Link
-
-
Ellman Sulfinamide Protocol
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines Using tert-Butanesulfinamide. Accounts of Chemical Research. Link
-
-
Difluoromethoxy Group Properties
-
Zafrani, Y., et al. (2017). Difluoromethoxy group as a physicochemical modulator in drug discovery. Journal of Medicinal Chemistry. Link
-
-
Synthesis of Difluoromethoxy Pyridines
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers. Angewandte Chemie. Link
-
Disclaimer: This protocol is intended for use by qualified personnel in a laboratory setting. Always consult the Safety Data Sheet (SDS) for 2-(Difluoromethoxy)isonicotinaldehyde before handling.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-(Difluoromethoxy)isonicotinaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-(difluoromethoxy)isonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields. The difluoromethoxy group is a valuable bioisostere for hydroxyl and thiol functionalities, enhancing metabolic stability and membrane permeability in drug candidates.[1] Its successful installation, particularly on a heteroaromatic aldehyde, requires careful control of reaction parameters.
This document provides a comprehensive resource in a question-and-answer format to address specific challenges you may encounter during your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of 2-(difluoromethoxy)isonicotinaldehyde, primarily focusing on the O-difluoromethylation of 2-hydroxyisonicotinaldehyde.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge in this synthesis. The root cause often lies in one or more of the following areas:
-
Incomplete Deprotonation of the Starting Material: The hydroxyl group of 2-hydroxyisonicotinaldehyde must be fully deprotonated to the corresponding pyridinolate to ensure efficient nucleophilic attack on the difluorocarbene source.
-
Solution:
-
Choice of Base: Use a strong, non-nucleophilic base. While potassium hydroxide is an option, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the resulting oxygen anion.[2]
-
Stoichiometry of Base: Ensure at least 1.5 to 2.0 equivalents of the base are used to drive the equilibrium towards the deprotonated form.
-
Reaction Time and Temperature: Allow sufficient time for deprotonation before adding the difluoromethylating agent. Gentle warming (e.g., to 40-50 °C) can facilitate this process, but be cautious of potential side reactions.
-
-
-
Inefficient Generation or Reactivity of the Difluoromethylating Agent: The choice and handling of the difluoromethylating agent are critical.
-
Solution:
-
Reagent Selection:
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a common, inexpensive, and relatively stable source of difluorocarbene upon heating.[3] However, it often requires higher temperatures (e.g., 100-120 °C in DMF), which can lead to decomposition of the starting material or product.
-
Diethyl (bromodifluoromethyl)phosphonate (BrCF₂PO(OEt)₂): This reagent can generate difluorocarbene under milder basic conditions at room temperature, potentially reducing side reactions.[4][5]
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): This reagent, in the presence of a fluoride source like KF or TBAF, can also generate difluorocarbene under mild conditions.
-
-
Reagent Quality: Ensure the difluoromethylating agent is of high purity and has been stored under appropriate conditions (e.g., dry, inert atmosphere) to prevent degradation.
-
-
-
Side Reactions: The aldehyde functionality can be susceptible to side reactions under the reaction conditions.
-
Solution:
-
Reaction Temperature and Time: Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times or excessive heating, which can lead to decomposition or polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
-
-
Sub-optimal Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Solution:
-
Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred. DMF is often used with sodium chlorodifluoroacetate due to its high boiling point, while MeCN is a good choice for reactions with diethyl (bromodifluoromethyl)phosphonate.[2][4] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Table 1: Comparison of Common Difluoromethylating Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Sodium Chlorodifluoroacetate | Base (e.g., Cs₂CO₃), DMF, 100-120 °C | Inexpensive, commercially available | Requires high temperatures, potential for side reactions |
| Diethyl (bromodifluoromethyl)phosphonate | Base (e.g., KOH, Cs₂CO₃), MeCN/H₂O or DMF, RT to 60 °C | Milder reaction conditions, good yields reported for similar substrates[4] | More expensive than ClCF₂CO₂Na |
| (Bromodifluoromethyl)trimethylsilane | Fluoride source (e.g., KF, TBAF), polar aprotic solvent, RT | Mild conditions, high efficiency in some cases | Reagent can be moisture sensitive |
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these likely to be and how can I minimize them?
The presence of multiple byproducts is a common purification challenge. Here are some likely culprits and mitigation strategies:
-
Unreacted Starting Material (2-hydroxyisonicotinaldehyde): This is the most common "byproduct."
-
Cause: Incomplete reaction due to issues outlined in Question 1.
-
Solution: Re-optimize your reaction conditions, focusing on efficient deprotonation and a sufficient excess of the difluoromethylating agent.
-
-
N-difluoromethylated Pyridone: The tautomeric equilibrium of 2-hydroxypyridine can lead to the formation of the corresponding pyridone, which can undergo N-difluoromethylation.[6][7][8]
-
Cause: The reaction conditions (base, temperature) can favor the pyridone tautomer, leading to competing N-alkylation.
-
Solution:
-
Careful choice of base and solvent: The base and solvent can influence the position of the tautomeric equilibrium. Experiment with different combinations to favor the desired O-alkylation.
-
Lower reaction temperatures: Running the reaction at the lowest effective temperature can sometimes favor the kinetic product (O-alkylation) over the thermodynamic product (N-alkylation).
-
-
-
Decomposition Products: The aldehyde group can be sensitive to heat and basic conditions.
-
Cause: Prolonged reaction times or excessively high temperatures.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Use milder difluoromethylating agents that allow for lower reaction temperatures.
-
Question 3: My purification by column chromatography is difficult, and I am getting poor separation. What can I do?
Purification of fluorinated compounds can be challenging due to their unique polarity.
-
Solution:
-
Solvent System Optimization:
-
Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
The addition of a small amount of a more polar solvent like dichloromethane or a few drops of acetic acid (if the compound is stable to it) can sometimes improve peak shape and resolution.
-
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of 2-(difluoromethoxy)isonicotinaldehyde.
What is the most promising synthetic route for 2-(difluoromethoxy)isonicotinaldehyde?
There are two primary synthetic strategies:
-
O-Difluoromethylation of 2-hydroxyisonicotinaldehyde: This is a direct and often preferred route. The key is the efficient reaction of the hydroxyl group with a difluorocarbene source.
-
Synthesis via 2-(Difluoromethoxy)isonicotinonitrile: This involves the difluoromethylation of 2-hydroxyisonicotinonitrile followed by hydrolysis of the nitrile to the aldehyde. This can be a viable alternative if the aldehyde functionality proves to be problematic during the difluoromethylation step. However, the final hydrolysis step adds an extra transformation to the sequence.
The choice of route will depend on the stability of the starting materials and intermediates to the required reaction conditions.
What is the underlying mechanism of the O-difluoromethylation reaction?
The most common mechanism involves the in-situ generation of difluorocarbene (:CF₂) from a suitable precursor.[3][5] The reaction proceeds as follows:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-hydroxyisonicotinaldehyde to form a pyridinolate anion.
-
Difluorocarbene Generation: The difluoromethylating agent decomposes to generate the highly reactive difluorocarbene intermediate. For example, sodium chlorodifluoroacetate decarboxylates upon heating.
-
Nucleophilic Attack: The electron-rich oxygen of the pyridinolate anion attacks the electrophilic difluorocarbene.
-
Protonation: The resulting intermediate is protonated during workup to yield the final 2-(difluoromethoxy)isonicotinaldehyde product.
dot graph "Difluoromethylation Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} केंद Caption: General mechanism for O-difluoromethylation.
What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) and visualize with UV light. The product, being more lipophilic than the starting material, should have a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on reaction conversion and the presence of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the characteristic triplet signal of the -OCF₂H proton, typically around 6.5-7.5 ppm, with a large coupling constant to the fluorine atoms (²JHF ≈ 70-75 Hz). The aldehyde proton signal should also be present around 9.5-10.5 ppm.
-
¹⁹F NMR: A doublet corresponding to the -OCF₂ H group should be observed.
-
¹³C NMR: The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
-
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the aldehyde (around 1700 cm⁻¹) and C-F stretching vibrations.
Are there any specific safety precautions I should take?
-
Difluoromethylating Agents: Many difluoromethylating agents are corrosive and/or toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF is a suspected teratogen and can be absorbed through the skin. Handle with care.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere to prevent the formation of peroxides and other unwanted side products.
-
Pressure: Some difluoromethylating agents can generate gaseous byproducts, potentially leading to a buildup of pressure in a sealed reaction vessel. Ensure adequate venting.
III. Experimental Protocols
The following are generalized protocols based on established methods for the difluoromethylation of phenols and related heteroarols.[2][4] Note: These are starting points and may require optimization for your specific substrate and scale.
Protocol 1: Difluoromethylation using Sodium Chlorodifluoroacetate
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxyisonicotinaldehyde (1.0 eq) and cesium carbonate (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium chlorodifluoroacetate (2.0-2.5 eq) in one portion.
-
Heat the reaction mixture to 110-120 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
dot graph "Protocol_1_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} केंद Caption: Workflow for difluoromethylation with ClCF₂CO₂Na.
Protocol 2: Difluoromethylation using Diethyl (bromodifluoromethyl)phosphonate
-
To a dry round-bottom flask under an inert atmosphere, add 2-hydroxyisonicotinaldehyde (1.0 eq) and potassium hydroxide (2.0 eq).
-
Add a mixture of acetonitrile and water (e.g., 5:1 v/v).
-
Stir the mixture at room temperature until the starting material is fully dissolved and deprotonated.
-
Slowly add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.
-
Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
IV. References
-
Wu, S., Song, H., & Hu, M. (2024). 2‐Hydroxypyridines as N‐ and O‐Nucleophiles in Organic Synthesis. European Journal of Organic Chemistry, 27(2). [Link]
-
Ponte, F. A. A., G. A. B., & da Silva, F. C. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(52), 31237-31244. [Link]
-
Post, J., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6344-6349. [Link]
-
Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Pharmaceutical Chemistry Journal, 22(2), 53-58. [Link]
-
Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879-6887. [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]
-
Pottecher, F., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(8), 1338-1344. [Link]
-
Hartwig, J. F. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 50(41), 9735-9737. [Link]
-
Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. University of Münster. [Link]
-
Hammond, G. B., & Goundry, W. R. (2019). A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br. Angewandte Chemie International Edition, 58(25), 8453-8457. [Link]
-
Santschi, N., et al. (2013). Difluoromethylation of Phenols. Organic Syntheses, 90, 225-234. [Link]
-
Gouverneur, V., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. [Link]
-
Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879-6887. [Link]
-
Wu, J., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 23(17), 3216-3223. [Link]
-
Zhang, X., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1801. [Link]
-
Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Pharmaceutical Chemistry Journal, 22(2), 53-58. [Link]
Sources
- 1. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Difluoromethoxy)isonicotinaldehyde
Introduction
Welcome to the Technical Support Center guide for 2-(Difluoromethoxy)isonicotinaldehyde. This molecule is a critical building block in medicinal chemistry and drug discovery, valued for the unique physicochemical properties conferred by its difluoromethoxy group.[1] However, its purification can present challenges due to the reactivity of the aldehyde functional group and the stability of the fluorinated ether. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers achieve the highest possible purity in their samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: My isolated 2-(Difluoromethoxy)isonicotinaldehyde has a strong yellow or brown color, but I expected a pale-yellow solid. What could be the cause?
A1: A darker-than-expected color often indicates the presence of oxidized or polymeric impurities. The aldehyde functional group is susceptible to air oxidation, which can form the corresponding carboxylic acid (2-(Difluoromethoxy)isonicotinic acid).[2] This process can sometimes be accompanied by the formation of colored byproducts. Additionally, aldehydes can undergo self-condensation or polymerization reactions, especially if exposed to trace acid or base, or stored improperly.
Q2: What are the most common impurities I should be looking for when analyzing my product?
A2: Based on the compound's structure and reactivity, the primary impurities to screen for are:
-
2-(Difluoromethoxy)isonicotinic acid: The product of aerobic oxidation.
-
Unreacted Starting Materials: Depending on the synthetic route, this could include 2-hydroxyisonicotinaldehyde or other precursors.
-
Hydrolysis Byproduct (2-Hydroxyisonicotinaldehyde): While the difluoromethoxy group is generally more stable than a trifluoromethyl group, hydrolysis is a potential degradation pathway, especially under strong acidic or basic conditions.[3][4]
Q3: Can I purify 2-(Difluoromethoxy)isonicotinaldehyde using standard silica gel column chromatography?
A3: Yes, but with caution. Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition or streaking on the column.[5] It is advisable to use a fast elution method with a relatively non-polar eluent system (e.g., hexane/ethyl acetate). If decomposition is observed, consider using deactivated (neutral) silica or alumina.[6]
Q4: How should I properly store the purified compound to prevent degradation?
A4: The purified compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it refrigerated at 2-8°C and protected from light.[7]
Section 2: Identifying Impurities - Analytical Strategies
Accurate identification of impurities is the first step toward their effective removal. A multi-technique approach is recommended for a comprehensive analysis.
Common Impurities and Their Analytical Signatures
| Impurity Name | Structure | Key ¹H NMR Signal (CDCl₃) | Key ¹⁹F NMR Signal (CDCl₃) | HPLC/GC Behavior |
| 2-(Difluoromethoxy) isonicotinaldehyde (Product) | O=CC₁=CC=NC(OC(F)F)=C₁ | Aldehyde proton (CHO) at ~10.0 ppm; CHF₂ proton (triplet) at ~6.6 ppm. | Doublet corresponding to the OCF₂H group. | Main peak at characteristic retention time. |
| 2-(Difluoromethoxy) isonicotinic acid | O=C(O)C₁=CC=NC(OC(F)F)=C₁F | Disappearance of the aldehyde proton; presence of a broad carboxylic acid proton (>11 ppm); CHF₂ proton shift. | Doublet, potentially shifted slightly from the aldehyde. | Typically more polar; longer retention time on reverse-phase HPLC. |
| 2-Hydroxyisonico- tinaldehyde | O=CC₁=CC=NC(O)=C₁ | Disappearance of the CHF₂ proton signal; appearance of a broad phenol OH proton. | Absence of any ¹⁹F signal. | More polar than the product; different retention time. |
Recommended Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides the initial assessment. The integration of the aldehyde proton signal relative to other aromatic protons is a direct measure of purity with respect to non-aldehyde impurities.
-
¹⁹F NMR: This is a highly sensitive technique for detecting any impurities involving changes to the difluoromethoxy group.[8][9] A clean spectrum with a single doublet confirms the integrity of this crucial functional group.
-
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC):
-
These methods are excellent for quantifying purity and detecting minor impurities that may not be visible by NMR.[10] A typical reverse-phase HPLC method might use a C18 column with a water/acetonitrile gradient.
-
Section 3: Troubleshooting Purification Workflows
This section provides detailed, problem-oriented solutions for removing specific impurities.
Logical Flow for Purification
Caption: General purification workflow for 2-(Difluoromethoxy)isonicotinaldehyde.
Q&A: Specific Impurity Removal
Q: My NMR shows a significant amount of 2-(Difluoromethoxy)isonicotinic acid. What's the most efficient way to remove it?
A: An acidic impurity like a carboxylic acid is best removed with a simple acid-base extraction. This should be the first step after the reaction workup.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer. You may observe gas (CO₂) evolution.
-
Separation: Separate the layers. Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Rationale: This method leverages the difference in acidity between the carboxylic acid and the neutral aldehyde. The base selectively reacts with the acid, making it water-soluble and easily separable from the organic-soluble product.[5]
Q: I've removed the acidic impurities, but TLC/NMR still shows other byproducts. Column chromatography isn't giving a clean separation. What now?
A: This is the ideal scenario for purification via bisulfite adduct formation. This classical technique is highly selective for aldehydes and can separate them from non-aldehyde impurities that have similar polarities.[11][12]
Caption: Reversible formation of a water-soluble bisulfite adduct for aldehyde purification.
-
Adduct Formation: Dissolve the impure aldehyde in a minimal amount of ethanol or methanol.[6] Add a saturated aqueous solution of sodium metabisulfite or sodium bisulfite and stir vigorously for 1-3 hours at room temperature. A white precipitate of the bisulfite adduct should form.
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration. Wash the solid with cold ethanol, followed by diethyl ether, to remove any adhering organic impurities.
-
Removal of Impurities: The filtrate contains the non-aldehyde impurities. This can be discarded or processed separately.
-
Regeneration of Aldehyde: Suspend the filtered adduct in water. Add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide dropwise with stirring until the solution becomes basic and all solids have dissolved. This will regenerate the aldehyde. Alternatively, dilute acid can be used.[5]
-
Extraction: Extract the pure aldehyde from the aqueous solution using a suitable organic solvent (e.g., EtOAc or DCM).
-
Final Workup: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the purified product.
Rationale: The nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde creates a charged, water-soluble adduct. Most other organic impurities (alcohols, ethers, esters) do not react and remain in the organic phase or mother liquor, allowing for a clean separation based on chemical reactivity rather than polarity.[11]
Q: My product is over 95% pure after a bicarbonate wash but could be cleaner. What is a good final polishing step?
A: If your product is a solid and has high initial purity, recrystallization is an excellent and efficient final step to remove trace impurities and improve the crystalline form.
-
Solvent Screening: The key is to find a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Test small amounts in solvents like hexanes, ethyl acetate, isopropanol, or mixtures (e.g., hexane/ethyl acetate).
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the impure solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Rationale: Recrystallization works on the principle that the desired compound is less soluble in the chosen solvent at low temperatures than the impurities. As the solution cools, the pure compound crystallizes out, leaving the impurities behind in the solvent.[13]
References
- Poziomek, E. J. (1964). PHOTOCHEMICAL SYNTHESIS OF ANTI-ISONICOTINALDEHYDE OXIME.
- Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Purohit, T., et al. (2014). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
- Carboni, D., et al. (2017). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry, RSC Publishing.
- BLD Pharm. 2-(Difluoromethoxy)isonicotinaldehyde.
- Sodeoka, M., et al. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
- Agency for Toxic Substances and Disease Registry. (2010). Analytical Methods for Determining Formaldehyde.
- BenchChem. (2025).
- Vlasiou, M., & Drouza, C.
- Gsponer, J., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions.
- Various Authors.
- Zaitsev, V. P., et al. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes.
- Smith, B. R., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, RSC Publishing.
- Kumbhat, S. (2004).
- Murphy, K. R., et al. Analytical Methods. RSC Publishing.
- Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Various Authors. (2015). Purifying aldehydes?. Reddit.
- Organic Chemistry Portal.
- McKay, G., et al. (2018). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
- Chakraborty, S., et al. (2025).
- Le, D., et al. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing.
- That Chemist. (2022). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). YouTube.
- Corriu, R. J. P., et al.
- Kim, J. H. (2004). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- BLD Pharm. 2-(Difluoromethoxy)-3-fluoroisonicotinic acid.
- Sigma-Aldrich. 2-(DIFLUOROMETHOXY)ISONICOTINALDEHYDE.
- PubChem. 2-(Difluoromethyl)isonicotinaldehyde.
- Key Organics. 2-(Difluoromethoxy)isonicotinaldehyde.
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. 1268517-83-4|2-(Difluoromethoxy)isonicotinaldehyde|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Improving solubility of 2-(Difluoromethoxy)isonicotinaldehyde for reactions
Executive Summary: The "Janus" Molecule
2-(Difluoromethoxy)isonicotinaldehyde presents a classic "Janus" physicochemical challenge. It possesses a lipophilic, electron-withdrawing difluoromethoxy tail (
Users frequently report "insolubility," but in 80% of cases, the issue is actually poor wettability (brick-dust behavior) or chemical transformation (hydration/hemiacetal formation) rather than thermodynamic insolubility. This guide provides the protocols to distinguish between these states and optimize your reaction medium.
Module 1: The Solvent Compatibility Matrix
Core Principle: The
| Solvent Class | Solvent | Rating | Technical Notes |
| Chlorinated | DCM / DCE | Excellent | Primary Choice. Dissolves the compound readily. Ideal for reductive aminations. |
| Ethers | THF / 2-MeTHF | Good | Good solubility. 2-MeTHF is preferred for process chemistry (higher boiling point, easier drying). |
| Polar Aprotic | DMF / DMSO | Excellent | dissolves instantly but difficult to remove. Use only if high temperatures (>80°C) are required. |
| Alcohols | MeOH / EtOH | Caution | Risk of Hemiacetal Formation. The electron-deficient aldehyde reacts reversibly with alcohols. See Module 2. |
| Hydrocarbons | Hexanes / Heptane | Poor | Avoid. The compound will "oil out" or remain as a suspension. |
| Fluorinated | TFE (Trifluoroethanol) | Specialist | The "Magic" Solvent. If the compound aggregates, TFE breaks intermolecular H-bonds. |
Module 2: Troubleshooting "Fake" Insolubility
Scenario: You add the solid to Methanol or wet THF. It dissolves initially, then the solution turns cloudy or precipitates a new solid. Diagnosis: This is not insolubility. This is Hydration or Hemiacetal Formation .
The electron-withdrawing nature of the pyridine ring (enhanced by the
-
In Water/Wet Solvents: Forms the gem-diol (hydrate).
-
In Alcohols: Forms the hemiacetal.
Diagnostic Decision Tree (DOT Visualization)
Caption: Diagnostic workflow to distinguish between thermodynamic insolubility and chemical reactivity (hydration/hemiacetal formation).
Module 3: Advanced Solubilization Protocols
If standard solvation fails, use these "Power User" techniques.
Protocol A: The "TFA Spike" (For NMR or Acidic Reactions)
The pyridine nitrogen is weakly basic. Protonating it disrupts crystal packing forces.
-
Suspend the insoluble material in CDCl₃ or DCM .
-
Add 1-2 equivalents of TFA (Trifluoroacetic acid) .
-
Result: The mixture should clarify immediately as the pyridinium salt forms.
-
Note: Only use this if your downstream reaction tolerates acid.
-
Protocol B: The "TFE Boost" (For Difficult Couplings)
Trifluoroethanol (TFE) is a strong hydrogen-bond donor that solvates the fluorinated tail and the basic nitrogen effectively.
-
Use a mixture of TFE/DCM (1:4 ratio) .
-
This mixture often solubilizes the aldehyde without promoting rapid degradation/polymerization seen in MeOH.
Module 4: Reaction-Specific Guidelines
Reductive Amination (Most Common Use Case)
Challenge: Imine formation requires water removal, but the aldehyde is sensitive to hydrolysis.
-
Recommended Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Additives: Use Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid/water scavenger. It coordinates to the aldehyde oxygen, activating it for amine attack while keeping the system anhydrous.
-
Avoid: Methanol (competes with amine for the aldehyde).
Oxidation to Carboxylic Acid
Challenge: Solubility in aqueous oxidants (e.g., KMnO₄).
-
Recommended Solvent: Acetonitrile (MeCN) / Water (3:1) .
-
Technique: Dissolve the aldehyde in MeCN first, then add the aqueous oxidant dropwise. The MeCN acts as a phase transfer bridge.
Wittig Olefination
Challenge: Ylide solubility vs. Aldehyde solubility.
-
Recommended Solvent: Dry THF .
-
Temperature: Start at 0°C. If the aldehyde precipitates upon addition to the cold ylide, allow to warm to Room Temperature (RT) slowly.
Frequently Asked Questions (FAQ)
Q: Why does my sample turn into a gum in Hexanes? A: The compound is too polar for hexanes. The "gum" is the oiled-out compound. Decant the hexanes and redissolve the gum in DCM or EtOAc.
Q: Can I store the stock solution in DMSO? A: Yes, but ensure it is anhydrous . In wet DMSO, the aldehyde will slowly hydrate. Store at -20°C over 4Å molecular sieves.
Q: I see two spots on TLC in Methanol. Is it impure? A: Likely not. One spot is the free aldehyde, the other is the methyl hemiacetal. Run TLC in 100% EtOAc or DCM/MeOH (95:5) to minimize this artifact.
References
-
PubChem Compound Summary. 2-(Difluoromethoxy)isonicotinaldehyde (CID 72213928). National Library of Medicine. Link
-
Jubilant Ingrevia. Pyridine-4-aldehyde Safety Data Sheet. (General handling of isonicotinaldehyde derivatives). Link
-
Leroux, F. R., et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. (Discusses physicochemical effects of
group). Link -
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Explains lipophilicity and H-bonding of difluoromethoxy groups). Link
-
Sigma-Aldrich. 2-(Difluoromethoxy)isonicotinaldehyde Product Specification.Link
Sources
Managing moisture-sensitive reactions with 2-(Difluoromethoxy)isonicotinaldehyde
Product Code: DFM-ISO-04 | CAS: 1211589-41-1 (Generic Reference) Chemical Class: Fluorinated Heterocyclic Aldehydes
Core Issue Analysis: The "Moisture" Trap
Status: Critical Awareness Required
Users frequently report low yields or stalled reactivity with 2-(Difluoromethoxy)isonicotinaldehyde . In 90% of cases, the issue is not degradation of the difluoromethoxy group (
The Mechanism of Failure
Unlike benzaldehyde, pyridine-based aldehydes are highly electron-deficient. The nitrogen atom in the ring and the difluoromethoxy group both pull electron density away from the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by atmospheric moisture, forming a gem-diol (hydrate) .[1][2]
-
The Consequence: The gem-diol is unreactive in standard nucleophilic additions (e.g., Wittig, Reductive Amination) because the electrophilic carbonyl is masked.
-
The Trap: A "wet" sample often looks like a pristine solid or oil, but NMR will show a shift in proton signals, leading to stoichiometric errors.
Figure 1: The hydration equilibrium. The electron-deficient nature of the pyridine ring drives the equilibrium toward the unreactive gem-diol in the presence of moisture.
Troubleshooting Q&A (Field Scenarios)
Scenario A: "My Reductive Amination failed. I see starting material left."
Diagnosis: You likely weighed the gem-diol, not the aldehyde.
-
Explanation: If your material is 20% hydrated, you have added 20% less electrophile than calculated. Furthermore, the water released during the reaction pushes the imine formation equilibrium backward.
-
Solution:
-
Pre-treat: Dissolve the aldehyde in Toluene.
-
Evaporate: Rotary evaporate 3x with Toluene (azeotropic drying) immediately before use.
-
Additive: Use Titanium(IV) isopropoxide (
) as a Lewis acid and water scavenger during the imine formation step.
-
Scenario B: "The NMR shows no aldehyde peak at 10.0 ppm."
Diagnosis: Complete hydration or hemiacetal formation.
-
Explanation: The aldehyde proton typically appears near 10.0 ppm. The gem-diol proton appears significantly upfield (around 5.5–6.5 ppm) and can be broad due to exchange.
-
Solution: Run the NMR in DMSO-d6 rather than CDCl3. DMSO often breaks hydrogen bond networks. If the peak at 10 ppm is still missing, the sample requires rigorous drying (see Protocol 1).
Scenario C: "Is the Difluoromethoxy ( ) group unstable?"
Diagnosis: Unlikely under standard conditions.
-
Explanation: The
group is generally robust. It is stable to weak bases and oxidants. However, it can be sensitive to strong Lewis acids at high temperatures or strong aqueous acids which can hydrolyze it to the phenol. -
Guideline: Avoid refluxing in concentrated HCl or using excess
.
Experimental Protocols
Protocol 1: Recovery of Reactive Aldehyde (Azeotropic Drying)
Use this protocol if your material has been stored in a fridge without a desiccator.
-
Dissolution: Dissolve the crude 2-(Difluoromethoxy)isonicotinaldehyde in anhydrous Toluene (10 mL per gram).
-
Distillation: Concentrate the solution on a rotary evaporator at 40–50°C.
-
Repetition: Repeat this process three times . Toluene forms a positive azeotrope with water, effectively "pulling" the water out of the gem-diol equilibrium.
-
Storage: Store immediately under Argon/Nitrogen or use directly.
Protocol 2: Moisture-Insensitive Reductive Amination
Optimized for electron-deficient pyridine aldehydes.
| Step | Reagent | Conditions | Purpose |
| 1 | Amine (1.0 equiv) + Aldehyde (1.0 equiv) | DCM or THF, 0.5M | Mixing reactants. |
| 2 | Stir at RT, 4–12 h | Crucial: Acts as Lewis acid to activate carbonyl AND scavenges water. | |
| 3 | Add solid, stir 2–4 h | Mild reducing agent; won't reduce the aldehyde or pyridine ring. | |
| 4 | Workup | Quench with NaOH (1M) | Precipitates Titanium salts (filter through Celite). |
Decision Logic: Troubleshooting Workflow
Figure 2: Diagnostic workflow for handling reactivity issues with 2-(Difluoromethoxy)isonicotinaldehyde.
References & Grounding
-
Hydration of Pyridine Aldehydes:
-
Concept: Electron-withdrawing heteroatoms increase the electrophilicity of the carbonyl carbon, shifting the equilibrium toward the gem-diol in the presence of water.
-
Source: Li, J. J. (2003). Name Reactions in Heterocyclic Chemistry. Wiley. (Context on pyridine reactivity).
-
Validation:
-
-
Difluoromethoxy Group Properties:
-
Concept: The
group is a lipophilic hydrogen bond donor and bioisostere for , generally stable but modifies the electronics of the parent ring. -
Source: Zafrani, Y., et al. (2017). Difluoromethoxy-arenes: a physicochemical perspective. Journal of Medicinal Chemistry.
-
Validation:
-
-
Reductive Amination with Titanium(IV):
-
Concept: Use of
is the industry standard for forcing imine formation with deactivated or moisture-sensitive substrates. -
Source: Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination. Journal of the Chemical Society, Perkin Transactions 1.
-
Validation:
-
Sources
Characterization issues with 2-(Difluoromethoxy)isonicotinaldehyde derivatives
Technical Support Center: 2-(Difluoromethoxy)isonicotinaldehyde Status: Operational | Tier 3 Support Guide | ID: DMI-774
Executive Summary
2-(Difluoromethoxy)isonicotinaldehyde is a critical intermediate in medicinal chemistry, often utilized as a lipophilic bioisostere for methoxy-substituted pyridines to improve metabolic stability and membrane permeability. However, the combination of an electron-deficient pyridine ring, a reactive aldehyde, and a fluorinated ether creates unique characterization challenges.
This guide addresses the three most common support tickets we receive: NMR spectral anomalies , Mass Spectrometry ionization failures , and stability/degradation issues .
Module 1: NMR Characterization Anomalies
Issue: “I synthesized the compound, but the proton NMR shows no aldehyde peak at 10 ppm, or the integration is wrong. Also, I see a massive triplet that shouldn't be there.”
Root Cause Analysis
-
Aldehyde Hydration: The pyridine ring is electron-deficient (π-deficient). The 2-position substitution (difluoromethoxy) is electron-withdrawing, further activating the C4-aldehyde. In the presence of trace water (common in DMSO-
or older ), the aldehyde exists in equilibrium with its gem-diol (hydrate) form. -
The
Signature: The proton on the difluoromethoxy group couples to the two geminal fluorine atoms, creating a diagnostic triplet with a massive coupling constant ( ) that is often mistaken for an impurity or solvent peak.
Diagnostic Data Table: Spectral Expectations
| Nucleus | Feature | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |
| 9.9 - 10.1 ppm | Singlet | N/A | Disappears upon hydration. | ||
| 7.2 - 7.7 ppm | Triplet ( | CRITICAL: This large | |||
| -80 to -85 ppm | Doublet ( | Reference to | |||
| ~115 ppm | Triplet ( | Can look like noise due to splitting intensity loss.[1] |
Troubleshooting Protocol
-
Solvent Switch: Avoid DMSO-
if the aldehyde peak is missing; DMSO is hygroscopic. Switch to anhydrous or Acetone- . -
Dehydration: Add activated 4Å molecular sieves to the NMR tube and let it stand for 15 minutes to shift the equilibrium back to the free aldehyde.
-
Verification: Run a
NMR. If you see a doublet with , your difluoromethoxy group is intact.
Visual Logic: NMR Troubleshooting Flow
Figure 1: Decision tree for diagnosing missing aldehyde peaks in proton NMR, distinguishing between hydration (reversible) and degradation.
Module 2: Mass Spectrometry Ambiguities
Issue: “LC-MS shows a mass of M+18 or M+32. Is my product impure?”
Technical Explanation
Aldehydes on electron-poor heteroaromatics are "sticky" in LC-MS conditions, particularly when methanol or water is used in the mobile phase.
-
M+18: Formation of the gem-diol
. -
M+32: Formation of the methyl hemiacetal
.
Fragmentation Patterns (EI/ESI)
When analyzing the fragmentation (MS/MS), look for these diagnostic losses:
-
Loss of
Radical: A loss of 51 Da . -
Loss of Carbonyl: A loss of 28 Da (
) is common for the aldehyde functionality.
Solution:
-
Use Acetonitrile (MeCN) instead of Methanol in your mobile phase to eliminate the M+32 peak.
-
Increase the Cone Voltage (or declustering potential) to force in-source fragmentation of the hydrate back to the aldehyde.
Module 3: Stability & Storage (The "Goo" Factor)
Issue: “My yellow oil turned into a white solid (or sticky gum) overnight.”
Degradation Pathway
Isonicotinaldehyde derivatives are notorious for Cannizzaro reactions (disproportionation) or Auto-oxidation to the carboxylic acid.
-
The White Solid: This is likely 2-(difluoromethoxy)isonicotinic acid . It is insoluble in non-polar solvents (like DCM) but soluble in basic water.
-
The Gum: Likely polymerization of the aldehyde.
Visual Logic: Degradation Pathways
Figure 2: Chemical fate of 2-(difluoromethoxy)isonicotinaldehyde under improper storage conditions.
Preservation Protocol
-
Purification: If the acid forms, wash the organic layer with saturated
. The acid will go into the aqueous layer; the aldehyde remains in the organic layer. -
Storage: Store under Argon at -20°C .
-
Handling: Do not leave on the benchtop in solution. Rotovap immediately and flush with inert gas.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography for purification? A: Yes, but be cautious. The acidity of silica can catalyze the hydration or degradation of the aldehyde.
-
Tip: Pre-treat your silica column with 1% Triethylamine (TEA) to neutralize acidic sites, or move quickly.
Q: Why does the
Q: Is the difluoromethoxy group stable to basic hydrolysis?
A: Generally, yes. The
References
-
Royal Society of Chemistry. (2019). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol. CrystEngComm. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up Reactions with 2-(Difluoromethoxy)isonicotinaldehyde
Welcome to the technical support center for scaling up reactions involving 2-(Difluoromethoxy)isonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from bench-scale synthesis to larger-scale production. Here, we address common challenges, provide troubleshooting advice, and answer frequently asked questions to ensure the safe, efficient, and reproducible synthesis of your target molecules.
Troubleshooting Guide
This section is structured to provide solutions to specific problems you may encounter during the scale-up of reactions with 2-(Difluoromethoxy)isonicotinaldehyde.
Question 1: My reaction is sluggish or incomplete upon scale-up, even though it worked perfectly on a small scale. What are the likely causes and how can I fix this?
Answer:
This is a common issue when moving from grams to kilograms. The primary culprits are often related to mass and heat transfer limitations that are negligible at the lab scale but become significant in larger reactors.[1]
Potential Causes and Solutions:
-
Inadequate Mixing:
-
Causality: On a small scale, magnetic stirring is often sufficient to maintain a homogeneous reaction mixture. In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of high concentration, as well as regions where reagents are not in sufficient contact. This is especially problematic for heterogeneous reactions.
-
Troubleshooting Steps:
-
Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. The choice of impeller (e.g., anchor, pitched-blade turbine) and the stirring speed (RPM) are critical. You may need to consult with a chemical engineer to model the fluid dynamics in your reactor.
-
Baffles: If not already in place, introducing baffles into the reactor can improve turbulence and mixing efficiency.[2]
-
Solvent Volume: While reducing solvent volume is often desirable for efficiency, excessively high concentrations can lead to a viscous slurry that is difficult to mix. A careful balance must be struck.
-
-
-
Poor Heat Transfer:
-
Causality: The surface-area-to-volume ratio decreases dramatically as the reactor size increases.[2] This means that it becomes much harder to both heat and, more importantly, cool a large-scale reaction. If your reaction is exothermic, poor heat removal can lead to a dangerous runaway reaction.[1][3] For endothermic reactions, insufficient heating can cause the reaction to stall.
-
Troubleshooting Steps:
-
Characterize Thermal Profile: Use a reaction calorimeter to understand the heat flow of your reaction at a smaller scale. This will help predict the thermal behavior at a larger scale and determine the required heating/cooling capacity of your reactor.
-
Controlled Addition: Instead of adding all reagents at once, a controlled, slow addition of one of the reactants can help to manage the exotherm.
-
Solvent Choice: Select a solvent with a boiling point that can act as a heat sink in case of a temperature spike.
-
-
-
Reagent Stability and Addition Order:
-
Causality: The longer reaction times and potentially higher temperatures in a large-scale reaction can lead to the degradation of sensitive reagents or intermediates. The order of addition can also become more critical. The difluoromethoxy group can be sensitive to certain conditions.
-
Troubleshooting Steps:
-
In-Process Controls: Implement regular in-process analytical checks (e.g., HPLC, UPLC) to monitor the consumption of starting materials and the formation of products and byproducts.[4][5]
-
Re-evaluate Addition Order: Experiment with different addition orders at a small scale to see if it impacts the outcome. For example, adding the aldehyde to a pre-heated solution of the other reagents may be beneficial.
-
-
Question 2: I am observing significant byproduct formation that was not present or was negligible in my small-scale trials. What are these byproducts and how can I minimize them?
Answer:
The appearance of new or increased levels of byproducts upon scale-up often points to issues with reaction selectivity under the new conditions. For reactions involving 2-(Difluoromethoxy)isonicotinaldehyde, several potential side reactions should be considered.
Common Byproducts and Mitigation Strategies:
-
Over-reaction or Decomposition Products:
-
Causality: Localized high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product. The difluoromethoxy group, while generally robust, can undergo hydrolysis under harsh acidic or basic conditions, potentially leading to the corresponding hydroxy compound and the release of fluoride.
-
Mitigation:
-
Strict Temperature Control: Ensure your reactor's heating and cooling system is responsive and can maintain a consistent internal temperature.
-
Minimize Reaction Time: Quench the reaction as soon as in-process controls indicate completion.
-
pH Control: If applicable, carefully control the pH of the reaction mixture.
-
-
-
Side Reactions of the Aldehyde:
-
Causality: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if air is introduced into the reactor at elevated temperatures. They can also undergo self-condensation or other side reactions.
-
Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Management: Avoid unnecessarily high reaction temperatures.
-
-
-
Impurity-Driven Byproducts:
-
Causality: The purity of starting materials and solvents can have a much greater impact on a large-scale reaction. Trace impurities that were insignificant at the gram scale can now be present in sufficient quantities to catalyze side reactions.
-
Mitigation:
-
Quality Control of Raw Materials: Ensure all starting materials and solvents meet the required purity specifications.
-
Cleanliness of Equipment: Thoroughly clean the reactor to remove any residues from previous batches that could interfere with the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling 2-(Difluoromethoxy)isonicotinaldehyde and other difluoromethyl ethers on a large scale?
A1: The primary safety concerns revolve around the potential for thermal decomposition and the handling of fluorinated compounds.
-
Thermal Stability: While the difluoromethoxy group is generally stable, it can decompose at high temperatures, potentially releasing hazardous gases like hydrogen fluoride (HF).[6] It is crucial to have a thorough understanding of the thermal stability of your starting materials, intermediates, and products.
-
Handling Precautions:
-
Always handle 2-(Difluoromethoxy)isonicotinaldehyde in a well-ventilated area, preferably in a fume hood.[7][8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[9]
-
In case of fire, be aware that toxic and corrosive gases may be produced. Firefighters should be informed of the chemical nature of the materials.
-
Have an emergency plan in place for spills and exposures.
-
Q2: What are the recommended storage conditions for 2-(Difluoromethoxy)isonicotinaldehyde?
A2: It is recommended to store 2-(Difluoromethoxy)isonicotinaldehyde in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][9] The recommended storage temperature is typically between 2-8°C.[2][9]
Q3: What are the best analytical techniques for monitoring the progress of my reaction at scale?
A3: Real-time reaction monitoring is crucial for a successful scale-up. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the workhorses of reaction monitoring, allowing for the quantification of starting materials, intermediates, products, and byproducts.[4]
-
Gas Chromatography (GC): Useful for volatile compounds and for monitoring solvent composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative data, though it is less commonly used for real-time monitoring in a production setting.[4]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress, though it is less precise than HPLC or GC.
Q4: I am having difficulty with the purification of my final product. What are some scalable purification strategies?
A4: Purification can be a significant bottleneck in the scale-up process. Moving away from laboratory-scale techniques like column chromatography is often necessary.
-
Crystallization: This is the most desirable method for large-scale purification as it is generally efficient, cost-effective, and can provide a high-purity product.[5] Significant process development may be required to find the optimal solvent system, temperature profile, and seeding strategy.
-
Distillation: If your product is a liquid and has a significantly different boiling point from the impurities, distillation can be an effective purification method.
-
Liquid-Liquid Extraction: This can be used to remove impurities that have different solubilities in two immiscible solvents.
-
Formation of Reversible Adducts: For aldehydes, forming a reversible adduct with sodium bisulfite can sometimes be used as a purification method, although this may be less common in large-scale production.[1]
Experimental Protocols & Data
Table 1: General Starting Parameters for Scale-Up
| Parameter | Recommendation | Rationale |
| Reactor Material | Glass-lined or Hastelloy | To prevent corrosion and contamination. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the aldehyde. |
| Agitation | Overhead mechanical stirrer | To ensure proper mixing at larger volumes. |
| Temperature Control | Jacket heating/cooling with feedback loop | To maintain a stable reaction temperature and manage exotherms. |
| Reagent Addition | Slow, controlled addition via pump | To manage reaction rate and exotherms. |
Protocol: Generic Palladium-Catalyzed Cross-Coupling Reaction
This is a representative protocol and should be optimized for your specific reaction.
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
-
Inerting:
-
Purge the reactor with nitrogen for at least 30 minutes.
-
-
Reagent Charging:
-
Charge the reactor with 2-(Difluoromethoxy)isonicotinaldehyde, the coupling partner, and the solvent.
-
Begin agitation.
-
-
Catalyst and Ligand Addition:
-
In a separate, inerted glovebox or Schlenk line, prepare a solution of the palladium catalyst and ligand in a small amount of degassed solvent.
-
Transfer the catalyst solution to the reactor via cannula or a pressure-equalizing addition funnel.
-
-
Base Addition:
-
Slowly add the base (e.g., K₂CO₃, Cs₂CO₃) as a solid or a solution.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress by HPLC or UPLC every 1-2 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a suitable aqueous solution.
-
Perform an appropriate work-up (e.g., extraction, filtration).
-
Isolate the crude product.
-
-
Purification:
-
Purify the crude product by crystallization, distillation, or another scalable method.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Incomplete Reactions
Caption: Troubleshooting Decision Tree for Incomplete Reactions.
References
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles.
- Guide for the Safe Handling of Fluoropolymer Resins June 2021. Plastics Europe.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. SciSpace.
- Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow.
- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl
- Working with Hazardous Chemicals. Organic Syntheses.
- How to purify aldehydes by forming its reversible adducts?.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Continuous-flow synthesis and purification of atropine with sequential in-line separations of structurally similar impurities. MIT Open Access Articles.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety - University of California, Berkeley.
- 2-(Difluoromethoxy)isonicotinaldehyde. BLD Pharm.
- 2-(DIFLUOROMETHOXY)ISONICOTINALDEHYDE. Sigma-Aldrich.
- An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol. Benchchem.
- Photochemical Difluoromethylation of Quinoxalin-2(1 H )-ones with Difluoroacetic Anhydride and Pyridine N-Oxide.
- What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit. (This is a general reference for scale-up challenges).
- Monitoring Solid-Phase Reactions with Thin-Layer Chrom
- 2-Amino-5-(trifluoromethyl)nicotinaldehyde Safety Data Sheet. AK Scientific, Inc..
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1268517-83-4|2-(Difluoromethoxy)isonicotinaldehyde|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. fluoropolymers.eu [fluoropolymers.eu]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Difluoromethoxy)isonicotinaldehyde
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification and structural elucidation. This guide provides an in-depth, comparative analysis of the fragmentation patterns of 2-(Difluoromethoxy)isonicotinaldehyde under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the distinct fragmentation pathways elicited by these methods, researchers can select the most appropriate analytical strategy for their specific needs.
The Structural Landscape and Its Implications for Fragmentation
2-(Difluoromethoxy)isonicotinaldehyde is a multifaceted molecule featuring a pyridine ring, an aldehyde functional group, and a difluoromethoxy substituent. Each of these components will influence the molecule's fragmentation in a distinct manner. The pyridine ring, an aromatic heterocycle, provides a stable platform. The aldehyde group is a primary site for characteristic cleavages. The highly electronegative fluorine atoms in the difluoromethoxy group will exert a significant inductive effect, influencing bond strengths and the stability of resulting fragment ions.
Our comparative analysis will hinge on the fundamental difference between EI and ESI. EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation and the formation of radical cations.[1] In contrast, ESI is a "soft" ionization method that typically results in the formation of protonated molecules ([M+H]⁺) with less internal energy, leading to less extensive fragmentation in the source.[1][2] Structural information in ESI is often gleaned through tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID), where selected precursor ions are fragmented in a controlled manner.
Electron Ionization (EI): A High-Energy Interrogation
Under the high-energy electron bombardment of EI, 2-(Difluoromethoxy)isonicotinaldehyde is expected to produce a complex mass spectrum with a multitude of fragment ions. The initial event is the removal of an electron to form a molecular ion (M⁺•). Due to the stable aromatic pyridine ring, this molecular ion peak is expected to be observable.
Predicted Key Fragmentations under EI:
-
α-Cleavage at the Aldehyde: A predominant fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical (•H) to form a stable acylium ion ([M-H]⁺).[3][4] Another characteristic α-cleavage is the loss of the entire formyl group (•CHO), resulting in an [M-CHO]⁺ ion.[4]
-
Cleavage of the Difluoromethoxy Group: The C-O bond of the difluoromethoxy group can cleave, leading to the loss of a •OCHF₂ radical.
-
Expulsion of Difluorocarbene: A notable fragmentation pathway for aromatic compounds containing a difluoromethoxy group is the elimination of a neutral difluorocarbene molecule (:CF₂).[5]
-
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, typically involving the loss of HCN.
Hypothetical EI-MS Data Summary:
| m/z (predicted) | Proposed Fragment Ion | Neutral Loss | Plausible Relative Abundance |
| 173 | [C₇H₄F₂NO]⁺• (Molecular Ion) | - | Moderate |
| 172 | [C₇H₃F₂NO]⁺ | •H | High |
| 144 | [C₆H₄F₂N]⁺ | •CHO | Moderate |
| 123 | [C₇H₄NO]⁺ | •CF₂H | Low |
| 122 | [C₇H₃NO]⁺• | •H, :CF₂ | Low |
| 106 | [C₆H₄NO]⁺ | •OCHF₂ | Moderate |
| 78 | [C₅H₄N]⁺ | •CHO, :CF₂ | Moderate |
Visualizing EI Fragmentation:
Caption: Predicted EI fragmentation of 2-(Difluoromethoxy)isonicotinaldehyde.
Electrospray Ionization with Tandem MS (ESI-MS/MS): A Controlled Fragmentation Cascade
In positive ion mode ESI, 2-(Difluoromethoxy)isonicotinaldehyde is expected to readily form a protonated molecule, [M+H]⁺, at m/z 174. This ion will likely be the base peak in the full scan mass spectrum. To elicit structural information, this precursor ion is selected and subjected to CID. The fragmentation of this even-electron ion will proceed through different pathways compared to the radical cation formed in EI.[2]
Predicted Key Fragmentations under ESI-MS/MS (CID):
-
Loss of the Aldehyde Group: A likely fragmentation is the loss of the neutral formaldehyde molecule (CH₂O) or carbon monoxide (CO) from the protonated aldehyde.
-
Cleavage of the Difluoromethoxy Group: The protonated molecule can lose the difluoromethoxy group as a neutral species (HOCHF₂).
-
Loss of HF: The presence of fluorine atoms makes the loss of a neutral hydrogen fluoride (HF) molecule a probable event.
-
Pyridine Ring Cleavages: Similar to EI, fragmentation of the pyridine ring can occur, often initiated by the loss of the substituents.
Hypothetical ESI-MS/MS Data Summary (Precursor Ion: m/z 174):
| m/z (predicted) | Proposed Fragment Ion | Neutral Loss | Plausible Relative Abundance |
| 174 | [C₇H₅F₂NO + H]⁺ (Precursor Ion) | - | High |
| 146 | [C₆H₅F₂N + H]⁺ | CO | Moderate |
| 144 | [C₇H₄F₂N]⁺ | H₂O | Low |
| 124 | [C₇H₄NO]⁺ | F₂ | Low |
| 107 | [C₆H₅NO]⁺ | H₂CF₂ | Moderate |
| 79 | [C₅H₄N + H]⁺ | CO, H₂CF₂ | Moderate |
Visualizing ESI-MS/MS Fragmentation:
Caption: Predicted ESI-MS/MS fragmentation of 2-(Difluoromethoxy)isonicotinaldehyde.
Experimental Protocols
To empirically validate these predicted fragmentation patterns, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is suitable for the analysis of volatile and thermally stable compounds like 2-(Difluoromethoxy)isonicotinaldehyde.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
This approach is ideal for obtaining molecular weight information and controlled fragmentation data.
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in a mixture of water and a polar organic solvent (e.g., 50:50 acetonitrile:water) with 0.1% formic acid to promote protonation.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
MS1: Full scan from m/z 50-500 to identify the [M+H]⁺ ion.
-
MS2 (Product Ion Scan): Select the [M+H]⁺ ion (m/z 174) as the precursor and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Concluding Remarks: A Tale of Two Techniques
The mass spectrometric fragmentation of 2-(Difluoromethoxy)isonicotinaldehyde provides a clear illustration of how the choice of ionization technique dictates the resulting data. Electron Ionization, with its high-energy nature, yields a rich fragmentation pattern that can be likened to a molecular fingerprint, invaluable for library matching and detailed structural analysis. Conversely, Electrospray Ionization coupled with tandem MS offers a more targeted approach, providing unambiguous molecular weight confirmation and allowing for the systematic dissection of the molecule through controlled, stepwise fragmentation. For researchers in drug development and chemical analysis, a judicious application of both techniques will provide the most comprehensive structural characterization of this and other novel chemical entities.
References
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(13), 10569-10594. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Wang, H. Y., et al. (2013). Mass spectrometric study of the gas-phase difluorocarbene expulsion of polyfluorophenyl cations via F-atom migration. Journal of the American Society for Mass Spectrometry, 24(12), 1919–1926. [Link]
-
Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 617. [Link]
-
NIST. (n.d.). 4-Pyridinecarboxaldehyde. NIST Chemistry WebBook. [Link]
-
Tajran, S., et al. (2020). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Rapid Communications in Mass Spectrometry, 34(S3), e8635. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass spectrometric study of the gas-phase difluorocarbene expulsion of polyfluorophenyl cations via F-atom migration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Difluoromethoxy)isonicotinaldehyde and 2-(Trifluoromethyl)isonicotinaldehyde in Drug Discovery
A Senior Application Scientist's Guide to Understanding the Biological Nuances of Fluorinated Isonicotinaldehyde Analogs
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile. The isonicotinaldehyde framework, a privileged structure in drug discovery, serves as a versatile template for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of two closely related analogs: 2-(difluoromethoxy)isonicotinaldehyde and 2-(trifluoromethyl)isonicotinaldehyde. While direct comparative biological data for these specific aldehydes is not extensively available in the public domain, this document will leverage established principles of medicinal chemistry, data from related derivatives, and detailed experimental protocols to offer a predictive comparison of their potential biological activities. This guide is intended for researchers, scientists, and drug development professionals to inform experimental design and compound selection.
The Physicochemical Dichotomy: -OCHF₂ vs. -CF₃
The choice between a difluoromethoxy (-OCHF₂) and a trifluoromethyl (-CF₃) group at the 2-position of the isonicotinaldehyde ring introduces subtle yet significant alterations in the molecule's physicochemical properties, which are anticipated to have a profound impact on their biological behavior.
The trifluoromethyl group is a strong electron-withdrawing group, a property that enhances the electrophilic character of cationic sites in molecules.[1] In contrast, the difluoromethoxy group is also an electron acceptor, though its effect is considered more moderate and is electronically similar to a difluoromethyl (-CHF₂) group.[2] This difference in electron density distribution on the pyridine ring can influence the binding affinity of the molecules to their biological targets.
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also differentially affected. The trifluoromethoxy group generally increases lipophilicity more significantly than a trifluoromethyl group.[3] This enhanced lipophilicity can improve membrane permeability but may also lead to increased metabolic susceptibility.[4] The difluoromethyl group, on the other hand, is considered a lipophilic hydrogen bond donor, a characteristic that can serve as a bioisostere for hydroxyl, thiol, or amine groups, potentially leading to unique binding interactions.[5]
| Property | 2-(Difluoromethoxy)isonicotinaldehyde (Predicted) | 2-(Trifluoromethyl)isonicotinaldehyde (Predicted) | Rationale & References |
| Electron Withdrawing Effect | Moderate | Strong | The -CF₃ group is a more potent electron-withdrawing group than -OCHF₂.[1][2] |
| Lipophilicity (LogP) | Higher | Lower | The -OCHF₃ group generally confers greater lipophilicity than -CF₃.[3] |
| Hydrogen Bonding Potential | Potential H-bond donor (-CHF₂) | No H-bond donation | The C-H in the difluoromethyl group can act as a weak hydrogen bond donor.[5] |
| Metabolic Stability | Potentially more susceptible to oxidation | Generally high metabolic stability | The C-F bond is exceptionally strong, but the ether linkage in -OCHF₂ can be a site for metabolism.[4] |
Postulated Biological Activities: An Inferential Comparison
Based on the known biological activities of isonicotinaldehyde derivatives and the influence of the -OCHF₂ and -CF₃ moieties, we can hypothesize potential areas of biological activity for these two compounds. Isonicotinic acid hydrazide (isoniazid), a derivative of isonicotinaldehyde, is a cornerstone in the treatment of tuberculosis. It is plausible that both 2-(difluoromethoxy)isonicotinaldehyde and 2-(trifluoromethyl)isonicotinaldehyde could exhibit antimicrobial properties. Furthermore, various isonicotinaldehyde derivatives have been investigated for their anticancer activities.[6]
Antimicrobial Activity
Given the structural similarity to isoniazid, a primary line of investigation would be the antimicrobial, particularly antitubercular, activity of these compounds. The electronic and lipophilic differences between the -OCHF₂ and -CF₃ substituents would likely lead to variations in their efficacy. The higher lipophilicity of the difluoromethoxy analog might enhance its penetration into the mycobacterial cell wall. However, the strong electron-withdrawing nature of the trifluoromethyl group could be crucial for the activation of the pro-drug, a mechanism often seen in antitubercular agents.
Anticancer Activity
The antiproliferative potential of these compounds against various cancer cell lines is another promising avenue for investigation. Many small molecule kinase inhibitors and other anticancer agents incorporate fluorinated pyridine scaffolds. The differential ability of the two compounds to interact with the active site of target proteins, driven by their distinct electronic and steric properties, would likely result in different potency and selectivity profiles. For instance, the hydrogen bond donating capacity of the difluoromethoxy group could enable a binding interaction that is not possible for the trifluoromethyl analog.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of 2-(difluoromethoxy)isonicotinaldehyde and 2-(trifluoromethyl)isonicotinaldehyde, a series of well-established in vitro and in vivo assays are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[7][8] It is a fundamental first step in evaluating the potential anticancer activity of the compounds.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of 2-(difluoromethoxy)isonicotinaldehyde and 2-(trifluoromethyl)isonicotinaldehyde in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10][11][12]
Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial twofold dilutions of 2-(difluoromethoxy)isonicotinaldehyde and 2-(trifluoromethyl)isonicotinaldehyde in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vivo Anticancer Efficacy Studies in a Murine Xenograft Model
For promising candidates from in vitro studies, their in vivo anticancer efficacy can be evaluated using a xenograft mouse model.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.[13]
-
Compound Administration: Administer 2-(difluoromethoxy)isonicotinaldehyde or 2-(trifluoromethyl)isonicotinaldehyde via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor growth inhibition between the treated and control groups.
Caption: General workflow for in vivo anticancer efficacy testing in a mouse xenograft model.
Conclusion and Future Directions
The comparative analysis of 2-(difluoromethoxy)isonicotinaldehyde and 2-(trifluoromethyl)isonicotinaldehyde presents a compelling case for further investigation. The subtle yet significant differences in their physicochemical properties, stemming from the -OCHF₂ versus the -CF₃ substituent, are likely to translate into distinct biological activity profiles. While this guide provides a predictive framework based on established medicinal chemistry principles, empirical validation through the outlined experimental protocols is paramount. The data generated from such studies will not only elucidate the therapeutic potential of these specific compounds but also contribute to a deeper understanding of the structure-activity relationships of fluorinated isonicotinaldehyde derivatives, thereby guiding the design of future therapeutic agents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethoxy)isonicotinaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 2-(Difluoromethoxy)isonicotinaldehyde, moving beyond mere compliance to foster a culture of safety and scientific integrity. The causality behind each procedural step is explained to ensure a deep understanding of the principles in practice.
Understanding the Hazard Profile of 2-(Difluoromethoxy)isonicotinaldehyde
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. 2-(Difluoromethoxy)isonicotinaldehyde is a halogenated aromatic aldehyde. Its hazard profile, as established by globally recognized standards, dictates the necessary precautions.
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion of the substance can lead to adverse health effects. |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin can cause redness, itching, and inflammation.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation | Contact with the eyes can result in significant and potentially damaging irritation.[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1][2] |
This data is synthesized from multiple Safety Data Sheets (SDS) provided by chemical suppliers.[1][2]
The presence of the difluoromethoxy group places this compound in the category of halogenated organic waste.[3] Halogenated compounds require specific disposal routes, primarily because their combustion can produce acidic gases (such as hydrogen fluoride) and other hazardous byproducts if not conducted under controlled, high-temperature conditions.[4][5]
Immediate Safety and Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling 2-(Difluoromethoxy)isonicotinaldehyde in any form.
-
Eye Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves are recommended. Ensure gloves are inspected for integrity before use and are changed immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn and kept fastened. For larger quantities, a chemically resistant apron is advisable.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Disposal Workflow: A Decision-Based Approach
The correct disposal procedure depends on the form of the waste: solid, dissolved in a non-halogenated organic solvent, dissolved in a halogenated organic solvent, or in an aqueous solution.
start [label="Identify Waste Form of\n2-(Difluoromethoxy)isonicotinaldehyde", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
solid [label="Pure Solid or\nContaminated Labware", fillcolor="#FBBC05", fontcolor="#202124"]; non_halogenated [label="Solution in Non-Halogenated\nSolvent (e.g., Toluene, Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; halogenated [label="Solution in Halogenated\nSolvent (e.g., DCM, Chloroform)", fillcolor="#34A853", fontcolor="#FFFFFF"]; aqueous [label="Aqueous Solution\n(e.g., from workup)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
container_solid [label="Collect in 'Solid Halogenated\nOrganic Waste' Container", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; container_non_halogenated [label="Collect in 'Halogenated\nOrganic Waste' Container\n(Liquid)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; container_halogenated [label="Collect in 'Halogenated\nOrganic Waste' Container\n(Liquid)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; neutralize [label="Consider Neutralization\n(for Aldehyde Group)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; container_aqueous [label="Collect Neutralized Solution\nin 'Aqueous Waste' Container", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
disposal [label="Arrange for Licensed\nHazardous Waste Disposal\n(High-Temperature Incineration)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> solid; start -> non_halogenated; start -> halogenated; start -> aqueous;
solid -> container_solid [label="Segregate from liquids"]; non_halogenated -> container_non_halogenated [label="Do NOT mix with\nnon-halogenated waste"]; halogenated -> container_halogenated; aqueous -> neutralize [label="If permissible by facility"];
neutralize -> container_aqueous [label="Successful Neutralization"]; neutralize -> container_halogenated [label="Neutralization not feasible\n(Treat as Halogenated Waste)"];
container_solid -> disposal; container_non_halogenated -> disposal; container_halogenated -> disposal; container_aqueous -> disposal; }
Disposal decision workflow for 2-(Difluoromethoxy)isonicotinaldehyde.
Step-by-Step Disposal Protocols
This protocol applies to unused solid 2-(Difluoromethoxy)isonicotinaldehyde and labware (e.g., weighing boats, contaminated gloves, filter paper) grossly contaminated with the solid.
-
Segregation: Designate a specific, clearly labeled hazardous waste container for "Solid Halogenated Organic Waste." This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.
-
Transfer: Carefully transfer the solid waste into the designated container using appropriate tools (spatulas, forceps) to minimize dust generation. All transfers must be conducted within a chemical fume hood.
-
Labeling: Ensure the container is accurately labeled with the full chemical name, "2-(Difluoromethoxy)isonicotinaldehyde," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]
-
Pickup: Arrange for collection by your institution's licensed hazardous waste disposal service.
Causality: Solid halogenated waste is incinerated at high temperatures. Keeping it segregated from liquid waste streams prevents potential reactions and simplifies the disposal process for the waste management facility.
This protocol applies to reaction mixtures or solutions of the compound in organic solvents. The key principle is the segregation of halogenated and non-halogenated waste streams.[3][6][7][8]
-
Identification: Determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., ethanol, ethyl acetate, hexane).
-
Collection:
-
If the solvent is non-halogenated , the solution must still be disposed of as halogenated waste due to the presence of 2-(Difluoromethoxy)isonicotinaldehyde.[3]
-
Transfer the solution into a container labeled "Halogenated Organic Liquid Waste."
-
Crucially, never mix halogenated and non-halogenated waste streams. Doing so contaminates the entire volume of non-halogenated waste, significantly increasing disposal costs and complexity.[8]
-
-
Container Management: Use a designated, sealed container for halogenated liquid waste. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
-
Labeling and Storage: Label the container with the names of all components, including solvents and the title compound. Store securely in a satellite accumulation area.
-
Pickup: Arrange for professional disposal.
Causality: The primary disposal method for halogenated organic waste is high-temperature incineration, which requires specialized equipment to scrub acidic gases like HF and HCl from the flue gas.[3][4] Fluorinated organic compounds are generally more thermally stable than their chlorinated counterparts, necessitating higher temperatures for complete destruction.[5] Mixing them with non-halogenated solvents, which might be destined for fuel blending, is a compliance violation and an environmental hazard.
This protocol applies to aqueous waste streams from experimental workups that may contain trace to moderate amounts of 2-(Difluoromethoxy)isonicotinaldehyde.
-
Evaluation: Assess the concentration of the compound in the aqueous layer. If the concentration is low and local regulations permit, chemical neutralization of the reactive aldehyde group can be considered as a pretreatment step.
-
Chemical Neutralization (Optional Pre-treatment):
-
Rationale: The aldehyde functional group can be chemically converted to a less hazardous form. This does not address the fluorinated component of the molecule but can reduce the overall reactivity of the waste stream.
-
Procedure: In a well-ventilated fume hood, slowly add a sufficient amount of a neutralizing agent like sodium pyrosulfite or an amino acid-based neutralizer to the agitated aqueous waste.[9][10] The goal is to form a non-toxic adduct with the aldehyde.[9]
-
Verification: Monitor the reaction to ensure the neutralization is complete. This may involve testing for the absence of the aldehyde functionality.
-
-
Collection:
-
If neutralized, the resulting solution should be collected in a container labeled "Aqueous Hazardous Waste," with all original and added components listed.
-
If neutralization is not performed, or if the concentration of the fluorinated compound is high, the aqueous solution must be treated as halogenated waste and collected accordingly.
-
-
Final Disposal: Arrange for pickup by a licensed hazardous waste contractor.
Causality: While hydrolysis of the difluoromethoxy group can occur, it is not a rapid or reliable method for disposal and should not be attempted as a primary means of degradation.[1][11][12] Neutralizing the aldehyde group can simplify the waste profile, but the fluorinated nature of the molecule still mandates disposal as hazardous waste via incineration.
Emergency Procedures: Spills and Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for disposal as solid halogenated waste. Ventilate the area thoroughly.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 2-(Difluoromethoxy)isonicotinaldehyde, upholding the highest standards of scientific responsibility and environmental stewardship.
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]
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Taylor & Francis Online. (2007, April 6). On the Incinerability of Highly Fluorinated Organic Compounds. Retrieved from [Link]
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RIVM. (2014, May 30). Per- and polyfluorinated substances in waste incinerator flue gases. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
